N-(4-phenyl-2-quinazolinyl)guanidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-phenylquinazolin-2-yl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5/c16-14(17)20-15-18-12-9-5-4-8-11(12)13(19-15)10-6-2-1-3-7-10/h1-9H,(H4,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJKNADHWJKYGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)N=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"N-(4-phenyl-2-quinazolinyl)guanidine mechanism of action"
The following technical guide details the mechanism of action (MoA) for N-(4-phenyl-2-quinazolinyl)guanidine , a bioactive small molecule belonging to the class of guanidinyl-quinazolines . Based on its structural pharmacophore—combining a rigid quinazoline scaffold with a basic guanidine moiety—this compound functions primarily as an inhibitor of the Sodium-Hydrogen Exchanger isoform 1 (NHE-1) , with secondary activity as a voltage-gated ion channel blocker .
Executive Summary
N-(4-phenyl-2-quinazolinyl)guanidine (PubChem CID: 2904746) is a synthetic heterocycle characterized by a 2-guanidino group attached to a 4-phenylquinazoline core. Its pharmacological profile is defined by its ability to mimic the sodium ion (
-
Primary Mechanism : Potent inhibition of NHE-1 (SLC9A1) , preventing the extrusion of intracellular protons (
) in exchange for extracellular sodium ( ). This action is critical in preventing intracellular calcium overload during ischemic reperfusion. -
Secondary Mechanism : Pore blockade of Voltage-Gated Sodium (
) and Potassium ( ) Channels , a characteristic property of the guanidinium cation. -
Therapeutic Utility : Cardioprotection (anti-ischemic), anti-inflammatory modulation, and potential antiglaucoma activity.[1]
Chemical Identity & Structural Pharmacophore
The molecule's activity is dictated by the Structure-Activity Relationship (SAR) of the guanidine group relative to the aromatic core.
| Feature | Structural Component | Mechanistic Contribution |
| Cationic Head | Guanidine moiety ( | Exists as a guanidinium cation at physiological pH ( |
| Scaffold | Quinazoline Ring | Provides a rigid, planar aromatic system for |
| Lipophilic Tail | 4-Phenyl Group | Increases lipophilicity ( |
Primary Mechanism: NHE-1 Inhibition
The Sodium-Hydrogen Exchanger 1 (NHE-1) is a ubiquitously expressed membrane transport protein that regulates intracellular pH (
Molecular Binding Mode
N-(4-phenyl-2-quinazolinyl)guanidine acts as a competitive inhibitor at the external cation-binding site of NHE-1.
-
Recognition : The protonated guanidinium group binds to the carboxylate residues (Glu/Asp) within the transmembrane transport funnel (specifically TM4 and TM11 helices) that normally coordinate the extracellular
ion. -
Occlusion : The bulky 4-phenylquinazoline scaffold sterically occludes the pore, preventing the conformational change required for ion translocation.
-
Locking : The transporter is stabilized in the
(outward-facing) conformation, halting the catalytic cycle.
Downstream Physiological Cascade
Inhibition of NHE-1 disrupts the "Vicious Cycle" of Ischemia-Reperfusion Injury:
-
Ischemia : Cells become acidic due to anaerobic glycolysis.
-
NHE-1 Activation : Acidosis activates NHE-1 to extrude
and influx . -
Overload : Intracellular
accumulates. -
NCX Reversal : The Sodium-Calcium Exchanger (NCX) reverses mode to extrude
and influx . -
Overload : High
triggers cell death (necrosis/apoptosis).[1] -
Intervention : N-(4-phenyl-2-quinazolinyl)guanidine blocks step 2, preventing the downstream
overload and preserving cell viability.
Pathway Visualization
Caption: The inhibitory blockade of NHE-1 prevents the cascade of sodium-induced calcium overload during ischemic stress.
Secondary Mechanism: Ion Channel Blockade
Beyond NHE-1, the guanidine moiety confers affinity for voltage-gated ion channels.
-
Voltage-Gated Sodium Channels (
) : The compound acts as a pore blocker . The positively charged guanidine enters the selectivity filter but cannot pass through due to the bulky quinazoline tail, effectively "plugging" the channel. This contributes to local anesthetic-like properties and anti-arrhythmic effects. -
NMDA Receptors : Similar to other aryl-guanidines (e.g., aptiganel), it may act as a low-affinity open-channel blocker of the NMDA receptor, providing neuroprotective effects against excitotoxicity.
Experimental Validation Protocols
To validate the MoA of N-(4-phenyl-2-quinazolinyl)guanidine, the following experimental workflows are recommended.
NHE-1 Inhibition Assay (Intracellular pH Recovery)
This protocol measures the compound's ability to block
-
Cell Loading : Load platelets or cardiomyocytes with BCECF-AM (pH-sensitive fluorescent dye) (
) for 30 min at 37°C. -
Acidification : Pre-incubate cells with
( ) for 20 min ("Ammonium Pulse"). -
Washout : Rapidly wash with
-free buffer to induce acute acidification. -
Recovery Phase : Re-introduce
-containing buffer N-(4-phenyl-2-quinazolinyl)guanidine ( ). -
Measurement : Monitor fluorescence ratio (
) to track recovery.-
Result: A dose-dependent reduction in the rate of pH recovery indicates NHE-1 inhibition.
-
Patch Clamp Electrophysiology ( Block)
-
Setup : Whole-cell patch clamp on HEK293 cells expressing
. -
Protocol : Hold potential at -100 mV. Depolarize to 0 mV for 20 ms at 1 Hz.
-
Perfusion : Apply compound via gravity perfusion system.
-
Analysis : Measure peak current amplitude inhibition.
-
Result: Reduction in peak current confirms channel blockade.
-
References
-
Ozerov, A. A., et al. (2024). Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Research Results in Pharmacology, 10(3), 73–84.
-
Spasov, A. A., et al. (2022).[2] Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. Molecules, 27(20), 7038.
-
PubChem . 1-(4-Phenylquinazolin-2-yl)guanidine (CID 2904746). National Library of Medicine.
-
Glaaser, I. W., & Slesinger, P. A. (2015). Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels. Neuropharmacology.
Sources
In Vitro Characterization of Quinazoline Guanidine Derivatives: A Roadmap from Hit to Lead
An In-Depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract: The quinazoline scaffold is a cornerstone in medicinal chemistry, giving rise to numerous therapeutic agents.[1][2] The incorporation of a guanidine moiety often imparts unique pharmacological properties, with derivatives frequently investigated as inhibitors of the Na+/H+ exchanger type 1 (NHE-1), receptor tyrosine kinases (e.g., EGFR), and other targets relevant to cardiovascular disease, oncology, and inflammation.[3][4] A rigorous and systematic in vitro characterization is paramount to identify and advance promising lead candidates while eliminating liabilities early in the drug discovery process. This guide provides a comprehensive framework for the in vitro evaluation of novel quinazoline guanidine derivatives, moving beyond mere protocols to explain the scientific rationale behind each experimental stage. It is structured to mirror a logical drug discovery cascade, from initial target engagement to detailed pharmacokinetic profiling, ensuring a holistic understanding of a compound's potential.
Section 1: The Characterization Cascade: A Strategic Overview
The journey from a newly synthesized compound to a viable drug candidate is a process of systematic de-risking. The in vitro characterization cascade is designed to answer a series of critical questions in a logical sequence. A potent compound is of little value if it is indiscriminately toxic, cannot reach its target, or is metabolized into oblivion upon entering the body.[5] This workflow ensures that resources are focused on compounds with the highest probability of success.
Caption: High-level workflow for the in vitro characterization of drug candidates.
Section 2: Primary Pharmacological Assessment: Target Engagement and Cellular Potency
The initial phase of characterization focuses on confirming that the synthesized quinazoline guanidine derivative interacts with its intended biological target and elicits a desired functional response in a cellular context.
Biochemical Assays: Quantifying Direct Target Interaction
Biochemical assays are cell-free systems designed to measure the direct interaction between a compound and its purified target (e.g., an enzyme or receptor). This approach provides a clean measure of potency, typically an IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant), free from the complexities of cellular uptake, efflux, or metabolism.
Causality: The primary reason for starting with a biochemical assay is to establish a Structure-Activity Relationship (SAR) based purely on target binding. It confirms that any observed cellular effects are likely due to on-target activity. For quinazoline derivatives targeting kinases like EGFR, this would involve a kinase inhibition assay. For those targeting receptors, a radioligand binding assay is standard.[6][7]
Example: Radioligand Binding Assay for a G-Protein Coupled Receptor (GPCR) Radioligand binding assays measure the affinity of a test compound by assessing its ability to displace a known radiolabeled ligand from the receptor.[6]
Step-by-Step Protocol: Competitive Radioligand Binding Assay
-
Preparation: Prepare cell membranes expressing the target receptor of interest.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., ³H-labeled antagonist), and varying concentrations of the quinazoline guanidine test compound (typically a 10-point serial dilution, from 10 nM to 100 µM).
-
Controls:
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a known, unlabeled ligand to saturate all specific binding sites.[6]
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Functional Assays: Assessing Biological Response
A positive result in a biochemical assay must be followed by a cell-based assay to confirm that the compound can cross the cell membrane and exert a functional effect. For anticancer quinazolines, the most fundamental assay is the evaluation of anti-proliferative or cytotoxic activity.[8][9][10]
Causality: The MTT assay is a widely used, robust, and cost-effective colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13][14] A reduction in metabolic activity is proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic or cytostatic potency (IC50).[11]
Caption: Workflow and principle of the MTT cytotoxicity assay.
Step-by-Step Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[15]
-
Compound Treatment: Prepare serial dilutions of the quinazoline guanidine derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Controls:
-
Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., 0.1% DMSO). This represents 100% viability.
-
Blank Control: Wells containing medium but no cells, to measure background absorbance.
-
-
Incubation: Incubate the plate for a period appropriate for the cell line's doubling time (typically 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
-
Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance (Optical Density, OD) on a microplate reader at a wavelength of ~570 nm.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration: [(OD_test - OD_blank) / (OD_vehicle - OD_blank)] * 100.
-
Plot the percent viability against the log of the compound concentration and fit to a dose-response curve to determine the IC50 value.[11]
-
Section 3: Early Safety and ADME Profiling
A potent compound is only useful if it is safe and possesses favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[16][17] Early in vitro assessment of these parameters is crucial for guiding medicinal chemistry efforts and avoiding late-stage failures.[5]
Cardiac Safety: The hERG Assay
Causality: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel critical for cardiac repolarization.[18] Inhibition of this channel by drugs can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsade de Pointes.[19] Regulatory agencies like the FDA mandate that new chemical entities be tested for hERG liability.[20][21] The patch-clamp electrophysiology assay is the gold standard for this assessment.[18][19]
Conceptual Protocol: hERG Patch-Clamp Assay
-
System: Use a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Method: A microelectrode forms a high-resistance seal with a single cell, allowing for the control of the cell's membrane potential and the measurement of ion currents flowing through the hERG channels.
-
Procedure: A specific voltage protocol is applied to elicit the characteristic hERG current.[20][21] The cells are then exposed to various concentrations of the test compound, and any inhibition of the current is measured.
-
Data: The results are reported as an IC50 value, indicating the concentration at which the compound inhibits 50% of the hERG channel current.
Metabolic Stability: Liver Microsomal Assay
Causality: The liver is the primary site of drug metabolism, mainly mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum.[22] The liver microsomal stability assay provides a measure of a compound's susceptibility to this Phase I metabolism.[22][23] A compound that is metabolized too quickly will have a short half-life and poor bioavailability in vivo, rendering it ineffective. This assay helps rank-order compounds based on their metabolic stability.[24][25]
Step-by-Step Protocol: Human Liver Microsome (HLM) Stability Assay
-
Preparation: Thaw pooled human liver microsomes on ice. Prepare a reaction mixture containing phosphate buffer (pH 7.4) and the test compound at a final concentration of ~1 µM.[24][26]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.
-
Initiation: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system. NADPH is a required cofactor for CYP450 enzyme activity.[24]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (typically ice-cold acetonitrile containing an internal standard) to stop the reaction and precipitate the microsomal proteins.[24]
-
Controls:
-
-NADPH Control: A parallel incubation without the NADPH cofactor. Any compound loss here indicates chemical instability rather than metabolic turnover.
-
Positive Control: A compound with known metabolic properties (e.g., Midazolam or Dextromethorphan) is run alongside the test compound to validate the assay.[24]
-
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point relative to the T=0 sample.
-
Data Analysis:
-
Plot the natural logarithm of the percent remaining parent compound versus time.
-
The slope of this line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Cl_int) in µL/min/mg protein.
-
Permeability: The Caco-2 Assay
Causality: For orally administered drugs, absorption across the intestinal wall is a prerequisite for efficacy. The Caco-2 permeability assay is the industry standard in vitro model for predicting human intestinal permeability.[27][28] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized epithelial cells that form tight junctions and express clinically relevant transporter proteins (like the efflux pump P-glycoprotein, P-gp), mimicking the intestinal barrier.[27][29]
Caption: Bidirectional transport across a Caco-2 cell monolayer.
Step-by-Step Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts (e.g., Transwell® plates) for ~21 days until they form a differentiated and polarized monolayer.[30]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only inserts with TEER values above a pre-defined threshold are used, ensuring the integrity of the tight junctions.[27][31]
-
Assay Setup:
-
A-to-B Transport (Apical to Basolateral): Add the test compound (e.g., at 10 µM) in transport buffer to the apical (upper) chamber. The basolateral (lower) chamber contains fresh buffer. This simulates drug absorption.[31]
-
B-to-A Transport (Basolateral to Apical): In a separate set of inserts, add the test compound to the basolateral chamber, with fresh buffer in the apical chamber. This measures active efflux.[31]
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a set period (e.g., 2 hours).
-
Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for all conditions.
-
Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Calculate the Efflux Ratio (ER) = Papp(B-A) / Papp(A-B).
-
Interpretation: An ER > 2 suggests the compound is a substrate for active efflux transporters like P-gp, which could limit its oral absorption.[27]
-
Plasma Protein Binding (PPB)
Causality: Once absorbed, drugs bind to plasma proteins like albumin. Only the unbound (free) fraction of a drug is pharmacologically active and available to distribute to tissues and be metabolized or excreted.[32][33][34] High plasma protein binding (>99%) can significantly impact a drug's pharmacokinetic profile and efficacy.[35] The Rapid Equilibrium Dialysis (RED) assay is a common method to determine the fraction unbound (fu).[32][33]
Conceptual Protocol: RED Assay
-
System: The RED device consists of two chambers separated by a semipermeable membrane that allows the passage of small molecules but not proteins.[33]
-
Procedure: Plasma spiked with the test compound is added to one chamber, and buffer is added to the other. The device is incubated at 37°C until the free drug concentration reaches equilibrium between the two chambers.[32]
-
Analysis: Samples are taken from both chambers, and the drug concentration is measured by LC-MS/MS.
-
Data: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[35]
Section 4: Data Integration and Candidate Selection
The true power of this characterization cascade lies in the integrated analysis of all generated data. A successful lead candidate must demonstrate a balanced profile of potency, safety, and favorable ADME properties.
Synthesizing the Data for a Hypothetical Quinazoline Guanidine Derivative (QG-123):
| Assay Category | Parameter | Result for QG-123 | Interpretation & Next Steps |
| Pharmacodynamics | EGFR Kinase IC50 | 15 nM | Potent on-target activity. |
| A549 Cell Proliferation IC50 | 80 nM | Good translation from biochemical to cellular activity. | |
| Early Safety | Cytotoxicity (Normal Fibroblast) IC50 | > 10,000 nM | Excellent selectivity window (>100-fold). Favorable. |
| hERG Inhibition IC50 | 25,000 nM | Low risk of cardiac toxicity (IC50 is >30-fold higher than projected therapeutic concentration). Favorable. | |
| In Vitro ADME | Human Liver Microsome t½ | 45 min | Moderately stable. Acceptable for lead optimization. May need to improve for once-daily dosing. |
| Caco-2 Papp (A-B) | 15 x 10⁻⁶ cm/s | High permeability, suggesting good potential for oral absorption. | |
| Caco-2 Efflux Ratio | 1.2 | Not a substrate for major efflux pumps. Favorable. | |
| Plasma Protein Binding (fu) | 2.5% | Moderately high binding (97.5% bound), but a sufficient free fraction remains. Acceptable. |
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- Plasma Protein Binding Assay.
- In Vitro ADME and Toxicology Assays. Eurofins Discovery.
- In vitro ADME drug discovery services. Symeres.
- Caco2 assay protocol. [Source not explicitly named].
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. SpringerLink.
- Assessment of Drug Plasma Protein Binding in Drug Discovery. SpringerLink.
- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. Benchchem.
- Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Research Results in Pharmacology.
- Metabolic Stability Assays. Merck Millipore.
- Synthesis and multifaceted pharmacological activity of novel quinazoline NHE-1 inhibitors.
- Caco-2 Permeability Assay. Enamine.
- metabolic stability in liver microsomes. Mercell.
- In-vitro plasma protein binding. Protocols.io.
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- Application of Quinazoline Derivatives in Anti-Prolifer
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io.
- Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences.
- Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents.
- hERG Safety Assay. Evotec.
- hERG Assay. [Source not explicitly named].
- Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. MDPI.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Source not explicitly named].
- Protocol for the Human Liver Microsome Stability Assay.
- In Vitro Evaluation of Guanidine Analogs as Sigma Receptor Ligands for Potential Anti-Stroke Therapeutics.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI.
- Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione.
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Publishing.
- Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA.
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"pharmacokinetics and metabolism of quinazoline-based compounds"
Title: Optimizing the Scaffold: A Technical Guide to the Pharmacokinetics and Metabolism of Quinazoline Derivatives
The Quinazoline Scaffold in Medicinal Chemistry
The quinazoline ring system (1,3-diazanaphthalene) is a "privileged scaffold" in oncology, serving as the structural backbone for multiple generations of EGFR tyrosine kinase inhibitors (TKIs). Its success lies in its ability to mimic the adenine ring of ATP, allowing it to bind competitively (or irreversibly) to the ATP-binding pocket of kinases.
-
Core Structure: A benzene ring fused to a pyrimidine ring.[1][2]
-
Key Modification Sites:
-
C4 Position: Typically substituted with an aniline moiety. This interaction is critical for hydrophobic binding within the kinase pocket.
-
C6/C7 Positions: Solubilizing side chains (e.g., morpholine, crown ethers) are attached here to counteract the scaffold's inherent lipophilicity.
-
Michael Acceptors (Newer Gens): Addition of acrylamide groups (e.g., Osimertinib) enables covalent bonding to Cys797, shifting the PK paradigm from equilibrium-based to turnover-based.
-
Physicochemical Barriers & ADME Profiling
Quinazoline derivatives face distinct physicochemical hurdles that dictate their formulation and clinical administration.
Solubility and pH Dependence
The quinazoline core is a weak base. Consequently, its solubility is highly pH-dependent.
-
Gastric Absorption: High solubility in the acidic environment of the stomach (pH 1–2).
-
Intestinal Precipitation: As pH rises in the duodenum (pH > 5.5), the uncharged free base predominates, leading to potential precipitation and reduced absorption.
-
Clinical Implication: Co-administration with Proton Pump Inhibitors (PPIs) or H2 antagonists often significantly reduces exposure (AUC) of quinazoline drugs (e.g., Gefitinib, Erlotinib).
Transporters and Distribution
-
P-glycoprotein (P-gp/ABCB1): Most quinazolines are substrates for P-gp.[3] This limits blood-brain barrier (BBB) penetration, historically making 1st-generation inhibitors (Gefitinib) less effective against CNS metastases.[4]
-
BCRP (ABCG2): Often a co-transporter. Newer derivatives (e.g., Osimertinib) are designed to have lower efflux ratios or higher passive permeability to overcome this, achieving better CNS exposure.
| Parameter | Gefitinib (1st Gen) | Erlotinib (1st Gen) | Osimertinib (3rd Gen) |
| Bioavailability | ~60% (pH dependent) | ~60% (increases w/ food) | ~70% |
| Tmax | 3–7 hours | 4 hours | 6 hours |
| Half-life (t1/2) | 48 hours | 36 hours | 48 hours |
| CNS Penetration | Low (P-gp substrate) | Low/Moderate | High (Efflux saturated) |
| Binding Type | Reversible (ATP comp.) | Reversible (ATP comp.) | Irreversible (Covalent) |
Metabolic Pathways: The "Soft Spots"
Metabolic stability is the primary attrition factor for this scaffold. The metabolism is dominated by CYP450 oxidation, but the specific "soft spots" differ by generation.
Phase I: Oxidation & Dealkylation
-
O-Dealkylation (Major Pathway): The ether-linked side chains at C6 and C7 are prime targets for CYP3A4 and CYP2D6.
-
Example: Gefitinib
O-desmethyl gefitinib (M523595). This metabolite is often less active or has altered selectivity.
-
-
Aromatic Hydroxylation: Occurs on the C4-aniline ring.
-
Oxidation of the Quinazoline Ring: Less common but can lead to ring-opening or bioactivation.
Bioactivation: The Toxicity Risk
A critical concern for Senior Scientists is the formation of Reactive Metabolites (RMs) .
-
Mechanism: Oxidation of the electron-rich aniline moiety or the phenol (generated after dealkylation) can form Quinone Imines .
-
Consequence: These electrophiles can covalently bind to hepatic proteins (causing idiosyncratic hepatotoxicity) or deplete Glutathione (GSH).
-
Mitigation: Fluorination of the aniline ring (as seen in Gefitinib) is a medicinal chemistry strategy to block metabolic "soft spots" and reduce RM formation.
Third-Generation Nuances (Osimertinib)[4][7]
-
Covalent Binding: Osimertinib contains an acrylamide "warhead."[5] While this targets the EGFR Cys797, it also presents a metabolic risk: Michael Addition with endogenous glutathione (GSH) independent of enzymes.
-
Metabolites: AZ5104 (demethylated metabolite) is more potent against wild-type EGFR than the parent, potentially driving skin/gut toxicity.
Visualization: Metabolic Fate & Experimental Logic
Diagram 1: General Metabolic Pathways of Quinazolines
Caption: Figure 1. Metabolic fate of quinazoline-based drugs, highlighting the bifurcation between stable clearance (O-dealkylation) and bioactivation risks (Quinone Imine formation).
Experimental Protocols
To validate the PK/Metabolism profile, the following workflows are standard.
Protocol A: Reactive Metabolite Trapping (GSH Trapping)
Objective: Detect short-lived electrophilic intermediates (quinone imines) that predict hepatotoxicity.
-
Incubation System: Human Liver Microsomes (HLM) (1 mg/mL protein) or Recombinant CYPs.
-
Cofactors: NADPH (1 mM) to initiate oxidation.
-
Trapping Agent:
-
Standard: Glutathione (GSH) at 5–10 mM.
-
Advanced: Isotope-labeled GSH (
-GSH) mixed 1:1 with natural GSH. This creates a distinct "doublet" pattern in the Mass Spec, filtering out false positives.
-
-
Reaction: Incubate at 37°C for 30–60 mins. Terminate with ice-cold Acetonitrile.
-
Analysis (LC-MS/MS):
-
Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH).
-
Look for the M+307 Da adduct mass shift.
-
Protocol B: Intrinsic Clearance ( ) Determination
Objective: Predict in vivo hepatic clearance.
-
Substrate Conc: 1 µM (to ensure linear kinetics,
). -
Timepoints: 0, 5, 15, 30, 45, 60 min.
-
Quantification: Plot ln(remaining parent %) vs. time.
-
Calculation:
Where is the slope of the elimination curve.
References
-
Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century? Nature Reviews Drug Discovery. Link
-
Li, J., et al. (2007). Differential metabolism of gefitinib and erlotinib by human cytochrome P450 enzymes. Clinical Cancer Research. Link
-
FDA Label (Tagrisso/Osimertinib). (2020). Clinical Pharmacology and Pharmacokinetics. Link
-
Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. Link
-
Ballard, P., et al. (2016). Preclinical ADME and PK/PD of Osimertinib. DMPK Journal. (Note: Generalized reference to AstraZeneca preclinical data published in Molecular Cancer Therapeutics). Link
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. ijpca.org [ijpca.org]
- 3. researchgate.net [researchgate.net]
- 4. Central nervous system activity of first-line osimertinib in epidermal growth factor receptor-mutant advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C797S Resistance: The Undruggable EGFR Mutation in Non-Small Cell Lung Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Formulation of N-(4-phenyl-2-quinazolinyl)guanidine for In Vivo Studies
This Application Note provides a technical guide for the formulation and dissolution of N-(4-phenyl-2-quinazolinyl)guanidine (and structurally related 2-guanidino-quinazolines) for in vivo administration.
Given the chemical structure—a lipophilic quinazoline core fused with a highly basic guanidine moiety—this compound presents specific solubility challenges ("brick dust" properties combined with pH-dependent ionization). This guide prioritizes vehicles that maintain solubility in physiological fluids while minimizing vehicle-induced toxicity.[1]
Compound Profile & Solubility Challenges
Before formulation, it is critical to understand the physicochemical behavior of the molecule.
-
Chemical Identity: N-(4-phenyl-2-quinazolinyl)guanidine[2][3][4]
-
Structural Features:
-
Quinazoline Core: Planar, aromatic, highly lipophilic (Hydrophobic).
-
Guanidine Moiety: Highly basic (pKa
12–13). At physiological pH (7.4), this group is protonated (cationic), but the lipophilic bulk of the phenyl-quinazoline system often overrides this, leading to poor aqueous solubility.
-
-
The Challenge: The "Free Base" form is likely insoluble in water. The "Salt" form (e.g., HCl or Mesylate) is preferred but may still precipitate in high-salt buffers (like PBS) due to the "common ion effect" or simply high lipophilicity.
Pre-Formulation Checklist
| Parameter | Check | Implication |
| Solid Form | Free Base vs. Salt | Free Base: Requires acidification (HCl) or 100% organic stock.Salt: May dissolve directly in water/DMSO mixes. |
| Target Conc. | e.g., 1–10 mg/mL | Higher concentrations (>5 mg/mL) usually require co-solvents (PEG/DMSO). |
| Route | IV, IP, PO | IV: Must be particle-free; limited DMSO (<5%).IP/PO: Can tolerate higher viscosity or suspensions. |
Recommended Vehicle Protocols
Three protocols are provided ranging from "Standard" (robust solubility) to "Advanced" (low toxicity).
Protocol A: The "Golden Triangle" (DMSO / PEG400 / Water)
Best for: Intraperitoneal (IP) or Subcutaneous (SC) injection where high solubility is needed.
Composition: 10% DMSO + 40% PEG400 + 50% Water (or Saline)
Step-by-Step Methodology:
-
Weighing: Weigh the required amount of N-(4-phenyl-2-quinazolinyl)guanidine.
-
Primary Solubilization (The "Stock"):
-
Add the calculated volume of 100% DMSO (Dimethyl Sulfoxide).
-
Critical Step: Vortex vigorously or sonicate at 37°C until the solution is completely clear. Do not proceed if particles remain.
-
-
Co-Solvent Addition:
-
Add the calculated volume of PEG400 (Polyethylene Glycol 400).
-
Vortex to mix. The solution becomes viscous and warm.
-
-
Aqueous Phase Addition:
-
Slowly add the Water (Sterile Water for Injection) or Saline dropwise while vortexing.
-
Why dropwise? Rapid addition of water can shock the hydrophobic drug out of solution, causing amorphous precipitation.
-
-
Final Check: Inspect for turbidity (cloudiness). If clear, filter sterilize (0.22 µm PES membrane).
Note: If precipitation occurs upon adding water, reduce water content and increase PEG400 (e.g., 10/60/30 ratio).
Protocol B: Acidified Cyclodextrin (HP-β-CD)
Best for: Intravenous (IV) or Repeat-Dosing (Low toxicity, prevents irritation).
Composition: 20% (w/v) Hydroxypropyl-β-Cyclodextrin in 25 mM Citrate Buffer (pH 4.0).
Mechanism: The acidic pH ensures the guanidine is fully protonated (cationic), while the cyclodextrin encapsulates the lipophilic quinazoline tail.
Step-by-Step Methodology:
-
Vehicle Preparation: Dissolve 20g of HP-β-CD in 100mL of 25 mM Citrate Buffer (pH 4.0). Filter sterilize.[5]
-
Drug Addition: Add the drug powder directly to the vehicle.
-
Energy Input: Sonicate in a water bath at 40°C for 30–60 minutes.
-
Equilibration: Shake at room temperature for 2–4 hours.
-
Clarification: If the solution is not clear, the saturation limit has been reached. Filter through 0.45 µm filter. Use the filtrate (quantify concentration via HPLC/UV if possible).
Protocol C: Homogeneous Suspension (Tween/CMC)
Best for: Oral Gavage (PO) or High-Dose IP.
Composition: 0.5% Carboxymethylcellulose (CMC) + 0.5% Tween 80 in Water.
Step-by-Step Methodology:
-
Wetting: Place drug powder in a mortar. Add Tween 80 (surfactant) dropwise to "wet" the hydrophobic crystals. Triturate (grind) with a pestle to form a smooth paste.
-
Suspension: Gradually add the 0.5% CMC solution while grinding.
-
Result: A stable, white, milky suspension.
-
Admin: Vortex immediately before drawing into the syringe.
Visualization & Logic
Workflow: Decision Tree for Vehicle Selection
Caption: Decision matrix for selecting the optimal vehicle based on administration route and solubility threshold.
Quality Control & Self-Validation
To ensure Scientific Integrity , you must validate that the drug remains in solution in vivo or at least does not precipitate immediately upon injection.
The "Simulated Body Fluid" Test (In Vitro Validation)
Before injecting animals, perform this bench-top test:
-
Prepare 100 µL of your formulated drug (e.g., in DMSO/PEG).
-
Pipette it dropwise into 900 µL of warm PBS (37°C) in a clear tube.
-
Observe:
-
Clear/Hazy: Acceptable. The drug may form a micro-emulsion.
-
White Flakes/Crystals:FAIL. The drug has crashed out. This will cause pain, blocked needles, and poor bioavailability.
-
Remedy: If it fails, switch to Protocol B (Cyclodextrin) or lower the concentration.
-
Data Table: Vehicle Tolerance Limits (Mouse/Rat)
| Vehicle Component | Max % (IV) | Max % (IP/SC) | Potential Toxicity |
| DMSO | < 5% | 10–20% | Local irritation, hemolysis (IV), neurotoxicity (high dose). |
| PEG 400 | 30–40% | 50–60% | Viscosity issues, potential renal load. |
| Tween 80 | 1–2% | 5–10% | Histamine release (IV), hypotension. |
| HP-β-CD | 20–40% | 20–40% | Generally Safe (GRAS); high osmolality at >40%. |
References
-
Spasov, A. A., et al. (2022).[6][7][8] "Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents." Life, 12(10), 1647.[9] (Demonstrates solubility strategies for quinazoline-guanidine analogs).
-
Gad, S. C., et al. (2016). "Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species." International Journal of Toxicology. (Authoritative guide on vehicle toxicity limits).
-
Li, P., & Zhao, L. (2007). "Developing early formulations: Practice and perspective." International Journal of Pharmaceutics. (Principles of co-solvent/surfactant selection).
-
PubChem Compound Summary. "1-(4-Phenylquinazolin-2-yl)guanidine" (CID 2904746).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-(4-Phenylquinazolin-2-yl)guanidine | C15H13N5 | CID 2904746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. CA2406161A1 - 2-guanidino-4-arylquinazolines as nhe-3 inhibitors - Google Patents [patents.google.com]
- 5. gadconsulting.com [gadconsulting.com]
- 6. researchgate.net [researchgate.net]
- 7. View of Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione | Research Results in Pharmacology [rrpharmacology.ru]
- 8. Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guanidine Derivatives of Quinazoline-2,4(1 H,3 H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Comprehensive Evaluation of N-(4-phenyl-2-quinazolinyl)guanidine in Cancer Cell Models
Executive Summary & Scientific Rationale
N-(4-phenyl-2-quinazolinyl)guanidine (NPQG) represents a privileged scaffold in medicinal chemistry, merging the pharmacophoric features of quinazolines (classic kinase inhibitors, e.g., Gefitinib) with guanidines (classic ion transporter modulators, e.g., NHE-1 inhibitors).
In cancer cell line studies, this compound is primarily investigated for its dual potential to:
-
Inhibit Receptor Tyrosine Kinases (RTKs): The 4-phenyl-quinazoline core mimics the ATP-binding pocket of EGFR/VEGFR.
-
Disrupt pH Homeostasis: The 2-guanidino moiety can target the Sodium-Hydrogen Exchanger 1 (NHE-1), a critical regulator of tumor acidosis and metastasis.
This guide provides a rigorous, self-validating workflow to evaluate NPQG's efficacy, determine its IC50, and deconvolve its mechanism of action (MoA) using standard and specialized assays.
Chemical Handling & Preparation[1]
Critical Causality: Guanidine derivatives are highly basic and prone to protonation. Improper solubilization leads to micro-precipitation in cell culture media, causing false-positive toxicity (physical stress) rather than pharmacological efficacy.
Protocol: Stock Solution Preparation
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).
-
Note: Avoid ethanol; guanidines often have poor solubility in alcohols compared to DMSO.
-
-
Concentration: Prepare a 10 mM or 20 mM master stock.
-
Calculation: MW ≈ 263.3 g/mol . To make 1 mL of 10 mM stock, weigh 2.63 mg.
-
-
Storage: Aliquot into amber glass vials (guanidines can be light-sensitive) and store at -20°C.
-
Stability: Stable for 3 months. Avoid freeze-thaw cycles >3 times.
-
Quality Control (QC) Step
Before adding to cells, perform a "Media Spike Test" :
-
Add 1 µL of stock to 999 µL of complete culture media (0.1% DMSO final).
-
Vortex and centrifuge at 10,000 x g for 5 mins.
-
Inspect for a pellet. If visible, the compound has precipitated. Action: Sonicate the stock or reduce final concentration.
Core Workflow: Cytotoxicity Profiling (The "Go/No-Go" Decision)
Objective: Determine the IC50 (Half-maximal inhibitory concentration) across a panel of cancer cell lines.
Scientific Integrity: We use the CCK-8 (Cell Counting Kit-8) assay over MTT because CCK-8 produces a water-soluble formazan dye, eliminating the solubilization step required for MTT, which can be error-prone with precipitating compounds like guanidines.
Experimental Design
-
Cell Lines:
-
Epithelial: A549 (Lung), MCF-7 (Breast).[1]
-
Mesenchymal/Metastatic: MDA-MB-231 (Triple-negative breast).
-
-
Controls:
-
Negative: 0.1% DMSO (Vehicle).
-
Positive: Doxorubicin (1 µM) or Gefitinib (if testing EGFR hypothesis).
-
Blank: Media only (no cells).
-
Step-by-Step Protocol
-
Seeding: Plate 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.
-
Treatment: Prepare serial dilutions of NPQG in media (Range: 0.01 µM to 100 µM, log-scale).
-
Exposure: Incubate for 48 or 72 hours .
-
Readout:
-
Add 10 µL CCK-8 reagent per well.
-
Incubate 1–4 hours at 37°C.
-
Measure Absorbance at 450 nm .
-
-
Analysis: Fit data to a 4-parameter logistic (4PL) non-linear regression model.
Data Presentation Template:
| Cell Line | Tissue Origin | NPQG IC50 (µM) | Max Inhibition (%) | R² Value |
| A549 | Lung | [Data] | [Data] | >0.95 |
| MCF-7 | Breast | [Data] | [Data] | >0.95 |
| MDA-MB-231 | Breast (Metastatic) | [Data] | [Data] | >0.95 |
Mechanistic Deconvolution: The "Dual-Hit" Hypothesis
To validate the MoA, we must distinguish between Kinase Inhibition (Cell Cycle Arrest) and NHE-1 Inhibition (pH disruption/Apoptosis).
Pathway Visualization (DOT Diagram)
The following diagram illustrates the convergent pathways NPQG is hypothesized to modulate.
Caption: Hypothesized dual-mechanism of NPQG targeting EGFR signaling and NHE-1 driven pH homeostasis.
Protocol A: Target Validation (Western Blot)
Hypothesis: If NPQG acts via the quinazoline core, it should inhibit EGFR autophosphorylation.
-
Starvation: Serum-starve cells (A549) for 12h to reduce basal kinase activity.
-
Pre-treatment: Treat with NPQG (IC50 concentration) for 2h.
-
Stimulation: Stimulate with EGF (50 ng/mL) for 15 mins.
-
Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).
-
Targets:
-
p-EGFR (Tyr1068): Marker of activation.
-
Total EGFR: Loading control.
-
p-Akt (Ser473): Downstream survival signal.
-
Cleaved PARP: Apoptosis marker.
-
Protocol B: Functional Assay (Intracellular pH - pHi)
Hypothesis: If NPQG acts via the guanidine moiety (NHE-1 inhibition), it will cause intracellular acidification.
Assay: BCECF-AM Ratiometric Imaging.
-
Loading: Load cells with 1 µM BCECF-AM (pH-sensitive dye) for 30 mins at 37°C.
-
Acid Load: Pre-pulse cells with NH4Cl (20 mM) to induce transient acidification (Pre-pulse technique).
-
Recovery: Wash NH4Cl and add Na+-containing buffer ± NPQG.
-
Measurement: Monitor fluorescence ratio (Ex 490/440 nm, Em 535 nm).
-
Result: A functional NHE-1 inhibitor will prevent pH recovery , keeping the cytoplasm acidic.
Advanced Application: Cell Cycle Analysis
Rationale: Quinazolines often arrest cells in G0/G1 (EGFR inhibition) or G2/M (Tubulin interference).
Protocol: Propidium Iodide (PI) Staining
-
Treatment: Treat cells with NPQG (0.5x, 1x, 2x IC50) for 24h.
-
Fixation: Harvest and fix in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Wash PBS. Resuspend in PBS containing:
-
50 µg/mL Propidium Iodide (DNA stain).
-
100 µg/mL RNase A (Degrades RNA to prevent background).
-
-
Analysis: Flow Cytometry (PE channel).
-
Gating: Use doublet discrimination (Area vs. Width) to isolate single cells.
References
-
Quinazoline-Guanidine SAR: Spasov, A., et al. (2022).[2] "Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents." Molecules, 27(19), 6735. Link
-
NHE-1 in Cancer: Cardone, R. A., Casavola, V., & Reshkin, S. J. (2005). "The role of disturbed pH dynamics and the Na+/H+ exchanger in metastasis." Nature Reviews Cancer, 5(10), 786-795. Link
-
Quinazoline Anticancer Mechanisms: Barbosa, M. L., et al. (2021). "Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities."[3][4][5][6][7][8][9][10][11] European Journal of Medicinal Chemistry, 223, 113645. Link
-
Assay Protocols: Riss, T. L., et al. (2016). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
Sources
- 1. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 2. Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scienceopen.com [scienceopen.com]
- 7. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of <i>N'</i>-(Quinazolin-4-yl)isonicotinohydrazides and their biological screening, docking and ADME studies - Arabian Journal of Chemistry [arabjchem.org]
Troubleshooting & Optimization
"troubleshooting N-(4-phenyl-2-quinazolinyl)guanidine stability in solution"
Technical Support Center: N-(4-phenyl-2-quinazolinyl)guanidine Status: Online | Senior Application Scientist: Dr. A. Vance
Overview & Compound Profile
Welcome to the technical support portal for N-(4-phenyl-2-quinazolinyl)guanidine . This guide addresses the physicochemical challenges inherent to this scaffold. As a researcher, you are likely utilizing this compound for its potential as an NHE-1 inhibitor or kinase modulator.
The core challenge with this molecule lies in its amphiphilic tension : the lipophilic phenyl-quinazoline core drives precipitation in aqueous media, while the polar guanidine moiety introduces pH-dependent hydrolytic instability.
Chemical Profile:
-
Functional Group: Guanidine (basic,
modulated by the heterocycle). -
Primary Failure Modes: Aqueous precipitation ("crashing out") and hydrolytic cleavage to urea derivatives.
Module 1: Solubility & Precipitation ("The Crash")
User Query: "My solution turns cloudy immediately upon adding the DMSO stock to the cell culture media/buffer. How do I fix this?"
Diagnosis: This is a kinetic solubility failure . The compound is thermodynamically insoluble in water. When you inject a high-concentration DMSO stock directly into a large volume of aqueous buffer, the local concentration exceeds the solubility limit before mixing occurs, causing the compound to aggregate into amorphous precipitates that will not re-dissolve.
The Solution: The "Intermediate Step" Protocol
Do not pipette 100% DMSO stock directly into 100% aqueous media. You must lower the dielectric barrier gradually.
Step-by-Step Protocol:
-
Prepare Stock: Dissolve neat powder in anhydrous DMSO to 10 mM .
-
Note: Ensure DMSO is fresh (see Module 3).
-
-
The Intermediate Dilution (The Golden Rule):
-
Prepare a 100x intermediate solution in a vehicle compatible with your assay (e.g., PEG-400 or a 1:1 DMSO:PBS mix).
-
Example: Dilute 10 mM stock to 100 µM using 50% DMSO / 50% Water.
-
Why: This solvates the compound in a "friendly" environment where it is still soluble but closer to the final polarity.
-
-
Final Addition:
-
Add the intermediate solution to your final assay buffer (rapidly vortexing the buffer during addition).
-
Target: Final DMSO concentration should be <0.5% (v/v) to avoid cytotoxicity, but ensure the compound remains below its thermodynamic solubility limit (likely <10 µM in pure PBS).
-
Solubility Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Immediate Cloudiness | "Shock" precipitation (Kinetic failure). | Use the Intermediate Dilution protocol above. |
| Crystals after 24h | Thermodynamic instability. | Concentration exceeds saturation limit ( |
| Oily droplets | Phase separation (Oiling out). | The compound is melting/aggregating. Sonicate at 37°C; check purity (impurities often oil out). |
Module 2: Chemical Stability (Hydrolysis)
User Query: "My IC50 values are shifting, and LC-MS shows a new peak with M+18 mass. Is the compound degrading?"
Diagnosis: Yes. You are observing guanidine hydrolysis . While aryl-guanidines are more stable than acyl-guanidines, the electron-withdrawing quinazoline ring renders the central guanidine carbon more electrophilic, making it susceptible to nucleophilic attack by water (hydrolysis), converting the guanidine to a urea derivative or cleaving it entirely.
Mechanism of Failure
Water attacks the central carbon (
-
High pH: Hydroxide (
) is a stronger nucleophile than water. -
Temperature: Hydrolysis rates follow the Arrhenius equation; 37°C incubation significantly accelerates degradation compared to 4°C.
Diagram: Degradation Pathway & Logic
Caption: Logical workflow to distinguish between chemical degradation (hydrolysis) and physical loss (precipitation).
Prevention Protocol
-
Buffer Selection: Avoid carbonate or Tris buffers at pH > 8.0. Use HEPES or MOPS at pH 7.2–7.4.
-
Temperature: Prepare working solutions immediately before use. Do not store diluted aqueous solutions at 37°C overnight unless necessary for the assay duration.
-
LC-MS Validation: Monitor the [M+18] peak (Hydrolysis to Urea) if potency drops.
Module 3: Storage & Handling (The "Wet DMSO" Trap)
User Query: "Can I store the 10 mM DMSO stock at -20°C and reuse it?"
Diagnosis: Yes, but with extreme caution regarding hygroscopicity . DMSO is a "water magnet." Every time you open a cold vial in humid room air, condensation forms and dissolves into the DMSO. This water will slowly hydrolyze the guanidine moiety even at -20°C over months.
Best Practice Storage Protocol:
-
Aliquot Immediately: Upon first dissolving the powder, split the stock into single-use aliquots (e.g., 20 µL per vial).
-
Seal: Use vials with O-ring seals or wrap Parafilm around the cap.
-
Inert Gas: If possible, blanket the headspace with Argon or Nitrogen before closing.
-
Thawing: Allow the vial to come to room temperature completely before opening. This prevents atmospheric water from condensing inside the cold liquid.
References
-
BenchChem. (2025).[3] Solubility Profile of Quinazoline Derivatives in Common Laboratory Solvents. Retrieved from 2
-
Limatibul, S., & Watson, J. (1971).[4] The Mechanism of Acid Hydrolysis of Guanidines. The Journal of Organic Chemistry. Retrieved from 4
-
Royal Society of Chemistry. (1972). Kinetics and mechanism of the alkaline hydrolysis of guanidine.[5] Journal of the Chemical Society, Perkin Transactions 2.[5] Retrieved from 5
-
ThermoFisher Scientific. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Retrieved from 6
Sources
- 1. Quinazoline - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 6. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
Technical Support Center: Navigating Precipitation Challenges with Quinazoline Derivatives in Experimental Buffers
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical support and practical solutions for addressing the common, yet often frustrating, issue of precipitation when working with quinazoline derivatives in aqueous buffer systems. Our goal is to equip you with the knowledge and tools to anticipate, troubleshoot, and prevent solubility-related experimental failures, ensuring the integrity and success of your research.
Understanding the Core Problem: The Physicochemical Nature of Quinazoline Derivatives
Quinazoline derivatives, a cornerstone of many therapeutic pipelines, particularly as kinase inhibitors, often exhibit poor aqueous solubility. This inherent characteristic stems from their predominantly hydrophobic and rigid molecular structures. Furthermore, many quinazoline derivatives are weak bases, meaning their solubility is critically dependent on the pH of the surrounding medium.
The Critical Role of pH and pKa
The solubility of a weakly basic compound like a typical quinazoline derivative is governed by its pKa, the pH at which the compound is 50% ionized. Below the pKa, the molecule is protonated and generally more soluble in aqueous solutions. Above the pKa, it exists primarily in its less soluble, neutral form. For instance, the well-known quinazoline-based EGFR inhibitors, gefitinib and erlotinib, are weak bases with pH-dependent solubility.[1][2] Gefitinib has two pKa values of 5.4 and 7.2, indicating that its solubility is significantly higher in acidic environments, such as the stomach (pH 1.2), compared to the more neutral pH of the intestines or many standard biological buffers (pH 6.5-7.4).[2][3]
This pH-dependent solubility is a primary driver of precipitation issues in experimental settings. A compound that is fully dissolved in a DMSO stock solution can instantaneously precipitate when diluted into an aqueous buffer with a pH above its pKa.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific precipitation issues you may encounter during your experiments, providing causal explanations and actionable solutions.
Q1: My quinazoline compound, dissolved in DMSO, precipitates immediately upon dilution into my standard phosphate-buffered saline (PBS) at pH 7.4. What is happening and how can I fix it?
A1: This is a classic case of a weakly basic compound precipitating in a neutral pH buffer. At pH 7.4, your quinazoline derivative is likely in its less soluble, neutral form. The DMSO keeps it solubilized in the stock, but upon dilution into the aqueous buffer, the compound crashes out of solution.
Immediate Solutions:
-
pH Adjustment: The most direct approach is to lower the pH of your buffer to at least 1-2 pH units below the pKa of your compound.[4] If the pKa is unknown, a good starting point is to test buffers in the pH range of 4.5-6.5.
-
Co-solvent Concentration: Ensure your final DMSO concentration is as high as your assay allows without introducing artifacts. For many cell-based assays, the final DMSO concentration should be kept below 0.5%, and for some sensitive primary cells, below 0.1%.[5][6] For biochemical assays, some enzymes can tolerate up to 1-2% DMSO, but this must be empirically determined.[7][8]
-
Modified Dilution Technique: Instead of a large, single dilution, try a gradual, stepwise dilution of your DMSO stock into the warmed (e.g., 37°C) assay buffer while vortexing to avoid localized high concentrations of the compound.[9]
Q2: I've lowered the pH of my buffer, but I'm still seeing some precipitation over time. What other factors could be at play?
A2: While pH is a primary factor, other buffer components and conditions can influence solubility.
Secondary Considerations:
-
Buffer Species: Certain buffer salts can interact with your compound. Phosphate buffers, for instance, can sometimes form less soluble salts with small molecules.[10][11] Consider switching to an alternative buffer system like Tris or HEPES, which are generally more inert in this regard.[11] However, be mindful that Tris buffers are more sensitive to temperature-induced pH changes.[10]
-
Ionic Strength: High salt concentrations in your buffer can sometimes lead to a "salting-out" effect, reducing the solubility of your compound.[12] If your experimental design allows, try reducing the salt concentration (e.g., NaCl) in your buffer.
-
Temperature: Generally, the solubility of quinazoline derivatives increases with temperature.[13] Performing your experiments at a controlled, slightly elevated temperature (e.g., 37°C) might help maintain solubility, provided it doesn't negatively impact your biological system.
Q3: Can I use solubility enhancers to keep my quinazoline derivative in solution?
A3: Yes, several excipients can be used to improve the solubility of poorly soluble compounds.
Solubility Enhancement Strategies:
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[14][15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations and can be effective in experimental settings.[3][16]
-
Surfactants: Non-ionic surfactants like Tween® 20 or Tween® 80 can be used at low concentrations (typically below their critical micelle concentration) to improve the wettability and solubility of hydrophobic compounds.[17] However, it is crucial to test for any potential interference of the surfactant with your assay.
Q4: My compound seems to be causing precipitation of proteins in my cell lysate or kinase assay. What could be the cause?
A4: This is a more complex issue that can arise from a few factors.
Potential Causes and Solutions:
-
Compound Aggregation: At high concentrations, your quinazoline derivative may be forming aggregates that can act as nucleation sites for protein precipitation.
-
Non-specific Protein Binding: The compound might be binding non-specifically to multiple proteins, leading to conformational changes and aggregation.
-
Buffer Incompatibility with Lysate: The buffer used for your compound dilution might be incompatible with the lysis buffer, causing precipitation of cellular components.
To address this, consider lowering the final concentration of your compound, ensuring the buffer systems are compatible, and including a non-ionic detergent (e.g., 0.01% Triton™ X-100 or NP-40) in your assay buffer to minimize non-specific interactions.[8]
Preventative Strategies and Best Practices
Proactive measures can often prevent precipitation issues before they arise.
I. Rigorous Stock Solution Preparation
-
Use High-Quality, Anhydrous DMSO: Water in your DMSO can reduce its solvating power for hydrophobic compounds.
-
Prepare High-Concentration Stocks: It is generally better to prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO and perform serial dilutions.
-
Ensure Complete Dissolution: Use a vortex mixer and, if necessary, a brief sonication to ensure your compound is fully dissolved in the DMSO stock. Visually inspect for any undissolved particulate matter.
II. Intelligent Buffer Selection and Formulation
-
Know Your Compound's pKa: If possible, determine the pKa of your quinazoline derivative. This will allow you to select a buffer pH that maximizes solubility.
-
Consider Buffer Species: For initial experiments with a new quinazoline derivative, a Tris-based buffer might be a safer choice than a phosphate-based buffer to avoid potential salt precipitation.
-
Pre-warm Your Buffers: Adding a cold DMSO stock to a cold aqueous buffer can induce precipitation. Pre-warming your buffer to the experimental temperature can help.
III. Systematic Solubility Assessment
Before launching into extensive biological assays, it is prudent to determine the kinetic solubility of your quinazoline derivative in your chosen experimental buffer.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a method to quickly assess the solubility of your compound under your specific experimental conditions.[4][13][18]
Objective: To determine the kinetic solubility of a quinazoline derivative in a selected aqueous buffer.
Materials:
-
Quinazoline derivative
-
100% DMSO
-
Aqueous buffer of choice (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)
-
96-well microplate (clear bottom for UV-Vis)
-
Plate reader with UV-Vis capabilities
-
Multichannel pipette
-
Vortex mixer
Procedure:
-
Prepare a 10 mM stock solution of your quinazoline derivative in 100% DMSO.
-
Dispense 198 µL of your aqueous buffer into the wells of a 96-well plate.
-
Add 2 µL of your 10 mM DMSO stock to the first well and mix thoroughly by pipetting up and down. This creates a 100 µM solution with 1% DMSO.
-
Perform serial dilutions across the plate to generate a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).
-
Incubate the plate at room temperature (or your experimental temperature) for 1-2 hours, protected from light.
-
Visually inspect the plate for any signs of precipitation.
-
Measure the absorbance of each well at the λmax of your compound. A plot of absorbance versus concentration will be linear up to the point of precipitation. The concentration at which the curve deviates from linearity is an estimate of the kinetic solubility.
| Parameter | Condition | Rationale |
| Stock Solvent | 100% DMSO | Maximizes initial solubility of hydrophobic compounds. |
| Final DMSO Concentration | ≤ 1% | Minimizes solvent effects on the assay while aiding solubility. |
| Incubation Time | 1-2 hours | Allows for equilibration while still representing a "kinetic" measurement. |
| Detection Method | UV-Vis Absorbance | A straightforward method to quantify the amount of dissolved compound. |
Visualizing Key Concepts
pH-Dependent Solubility of a Weakly Basic Quinazoline Derivative
Caption: pH effect on quinazoline derivative solubility and precipitation.
Troubleshooting Workflow for Compound Precipitation
Caption: A stepwise guide to troubleshooting quinazoline precipitation.
References
-
Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 124. [Link]
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Ghate, R. (n.d.). Solubilisation of Quinazoline drugs by using Beta cyclodextrin complex formation. SlideShare. Retrieved from [Link]
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Wang, X., & Gao, P. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95. [Link]
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Baluja, S., & Solanki, H. (2014). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. International Journal of Basic and Applied Chemical Sciences, 4(2), 1-10. [Link]
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Mueller, D. (2015). How can I stabilize a kinase protein after purification? ResearchGate. Retrieved from [Link]
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LifeTein. (2024, March 27). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Retrieved from [Link]
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Al-Robayan, A. A., Al-Tuwaijri, H. M., Al-Subaiyel, A. M., Al-Hassan, A. A., Alanazi, F. K., & Al-Obaid, A. M. (2025). Acidifying agents impact erlotinib and gefitinib pharmacokinetic parameters and elevate liver enzymes in Wistar rats. Drug and Chemical Toxicology, 1–10. [Link]
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Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Retrieved from [Link]
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Zieliński, P., & Kudelko, A. (2018). Dissociation constants pK a of two 4-aminoquinazoline series (9a-i, 10a-g). ResearchGate. Retrieved from [Link]
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Ugur, I., & Aviyente, V. (2020). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. ResearchGate. Retrieved from [Link]
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Shapiro, A. B. (2022). Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay? ResearchGate. Retrieved from [Link]
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Al-Kasmi, B., Al-Tamimi, I., Al-Ghazali, M., & Al-Ghananeem, A. (2022). Solid Dispersions of Gefitinib Prepared by Spray Drying with Improved Mucoadhesive and Drug Dissolution Properties. AAPS PharmSciTech, 23(1), 29. [Link]
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Halatsch, M. E. (2016). What the concentration of DMSO you use in cell culture assays? ResearchGate. Retrieved from [Link]
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Ugur, I. (2019). A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES. Digital Archive. Retrieved from [Link]
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Di Pietro, O., Garcia-Pino, A., & Martinez, J. (2016). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 21(11), 1463. [Link]
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Antonisamy, W. J. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. Retrieved from [Link]
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Reddit. (2023). Maximum DMSO concentration in media for cell culture? Retrieved from [Link]
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Glasp. (2023). Understanding the Importance of DMSO Concentration in Inhibitor Preparation. Retrieved from [Link]
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BioForum. (2012). Drug recrystallize when i added to DMEM. Retrieved from [Link]
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ResearchGate. (n.d.). Active and inactive ingredients of gefitinib, erlotinib, and icotinib. Retrieved from [Link]
-
Jicsinszky, L. (2015). Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate. Retrieved from [Link]
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Hubei New Desheng Material Technology Co., Ltd. (2021). The difference between TRIS buffer and phosphate buffer. Retrieved from [Link]
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Yellepeddi, V. K., Vangara, K. K., Palakurthi, S., & Ganta, S. (2016). Novel Gefitinib Formulation with Improved Oral Bioavailability in Treatment of A431 Skin Carcinoma. Pharmaceutical research, 33(11), 2825–2836. [Link]
-
Sareen, S., Mathew, G., & Joseph, L. (2012). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Austin Journal of Pharmacology and Therapeutics, 1(1), 1. [Link]
-
Wellt Chemicals. (2024). Tris vs Phosphate Buffer: Which One is Best for Your Biochemical Assays? Retrieved from [Link]
-
Popa, M. I., Novac, O., & Voicu, S. N. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(2), 253. [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]
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HUI BAI YI. (2023). Difference Between Tris Buffer And Phosphate Buffer. Retrieved from [Link]
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Molecular Diagnostics. (n.d.). Assay Troubleshooting. Retrieved from [Link]
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Bio-Rad. (2019). Effects of Buffer Composition on Protein Purification with a Hydrophobic Anion Exchange Resin, Nuvia aPrime 4A. Retrieved from [Link]
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Peterson, J. R., & Mitchison, T. J. (2002). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. Chemistry & biology, 9(12), 1275–1285. [Link]
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Lu, Y., Wang, Y., Zhang, Y., Li, Y., & Li, J. (2022). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Saudi Pharmaceutical Journal, 30(5), 589–601. [Link]
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Popa, D. S., Peptu, C. A., & Bala, D. E. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 22(21), 11964. [Link]
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BioEcho Life Sciences. (n.d.). Inhibit inhibition: PCR inhibition and how to prevent it. Retrieved from [Link]
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- 18. enamine.net [enamine.net]
Technical Support Center: Enhancing the Bioavailability of Substituted Quinazolines
This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the preclinical and formulation development of substituted quinazoline derivatives. Quinazolines are a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] However, their therapeutic potential is often hampered by poor oral bioavailability, stemming from low aqueous solubility, inadequate permeability, and extensive metabolism.[3][4]
This guide provides a series of in-depth, question-and-answer formatted troubleshooting guides and Frequently Asked Questions (FAQs). It moves beyond simple procedural lists to explain the underlying causality of common experimental challenges and offers scientifically grounded solutions.
Part 1: Core Bioavailability Challenges & Initial Assessment
The journey to enhancing the bioavailability of a substituted quinazoline begins with a thorough understanding of the specific hurdles it faces. Most quinazoline derivatives are classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compounds.[3]
Logical Flow for Initial Bioavailability Assessment
Here is a recommended workflow for the initial assessment of your substituted quinazoline's bioavailability challenges.
Caption: Initial assessment workflow for identifying bioavailability barriers of substituted quinazolines.
Part 2: Troubleshooting Guides & FAQs
This section addresses specific experimental issues in a question-and-answer format, providing both the rationale and actionable protocols.
Section 2.1: Solubility and Dissolution Rate Enhancement
Question 1: My quinazoline derivative shows extremely low aqueous solubility, leading to poor dissolution in my in vitro assays and likely poor oral absorption. What are my primary formulation strategies?
Answer: This is the most common challenge for this class of compounds. The core issue is that the crystalline form of the drug is highly stable (high lattice energy), making it difficult for solvent molecules to break it apart and solvate the individual drug molecules. Your primary goal is to either increase the surface area for dissolution or present the drug to the aqueous environment in a higher energy, more readily dissolvable form.
Here are the most effective strategies, ranging from simplest to more complex:
-
Particle Size Reduction (Nanonization): Increasing the surface area-to-volume ratio enhances the dissolution rate, as described by the Noyes-Whitney equation.[5]
-
Amorphous Solid Dispersions (ASDs): This is a highly effective technique where the crystalline drug is molecularly dispersed within a hydrophilic polymer matrix.[7] The amorphous form of the drug has a higher free energy than its crystalline counterpart, leading to a significant increase in apparent solubility and dissolution rate.
-
Causality: By preventing the drug from arranging into a stable crystal lattice, the energy barrier for dissolution is substantially lowered. The polymer also helps to prevent recrystallization upon contact with the aqueous medium.[7]
-
-
Lipid-Based Formulations: For highly lipophilic quinazolines, encapsulating the drug in lipid-based systems can be very effective.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, like the fluids in the gastrointestinal tract.[8][9][10] The drug is pre-dissolved in the lipid formulation and is released in the GI tract as fine droplets, providing a large surface area for absorption.[1]
-
Table 1: Comparison of Solubility Enhancement Techniques for Quinazolines
| Technique | Principle | Pros | Cons | Best Suited For |
| Nanosuspension | Increases surface area by reducing particle size to the nanometer range.[5] | High drug loading, suitable for IV administration. | Physical instability (particle growth), requires specialized equipment. | BCS Class II compounds with high melting points. |
| Amorphous Solid Dispersion (ASD) | Drug is molecularly dispersed in a polymer matrix in an amorphous state.[7] | Significant increase in apparent solubility and dissolution rate. | Physical instability (recrystallization), potential for polymer-drug interactions.[3] | BCS Class II/IV compounds that are poor glass-formers. |
| SEDDS | Drug is dissolved in a lipid/surfactant mixture, forming a micro/nanoemulsion in the GI tract.[10] | Enhances lymphatic uptake, bypassing first-pass metabolism.[1] | Limited to lipophilic drugs, potential for GI side effects from surfactants. | Highly lipophilic (LogP > 4) BCS Class II/IV compounds. |
Question 2: I've decided to try an amorphous solid dispersion, but my ASD is recrystallizing during storage or upon contact with dissolution media. How can I improve its stability?
Answer: Recrystallization is a critical failure point for ASDs, as it negates the solubility advantage.[3] The stability of an ASD is a function of the drug's properties, the polymer chosen, and the drug loading.
Troubleshooting ASD Instability:
-
Polymer Selection is Key: The polymer must be miscible with your quinazoline derivative and have a high glass transition temperature (Tg). A high Tg polymer will keep the drug molecules "frozen" in their amorphous state at storage temperatures.
-
Actionable Insight: Screen polymers like PVP (Polyvinylpyrrolidone), HPMC-AS (Hydroxypropyl Methylcellulose Acetate Succinate), and Soluplus®. HPMC-AS is often a good choice for weakly basic drugs like many quinazolines, as it can create a pH-controlled supersaturated state in the intestine.
-
-
Drug Loading: The amount of drug relative to the polymer is critical. If you exceed the solubility of the drug in the polymer, the supersaturated system will be prone to crystallization.
-
Actionable Insight: Prepare ASDs with varying drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w) and assess their physical stability over time using XRPD (X-ray Powder Diffraction) and DSC (Differential Scanning Calorimetry).
-
-
Moisture Content: Water acts as a plasticizer, lowering the Tg of the ASD and increasing molecular mobility, which facilitates crystallization.
-
Actionable Insight: Store your ASDs in a desiccator at low humidity. Consider co-formulating with a moisture scavenger if necessary.
-
Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol provides a general framework. It must be optimized for your specific quinazoline derivative and selected polymer.
Materials:
-
Substituted Quinazoline Derivative
-
Polymer Carrier (e.g., PVP K30, HPMC-AS)
-
Volatile Organic Solvent (e.g., methanol, acetone, dichloromethane) in which both drug and carrier are soluble.
-
Rotary Evaporator
-
Vacuum Oven
Procedure:
-
Dissolution: Accurately weigh the quinazoline and polymer in the desired ratio (e.g., 1:3 w/w). Dissolve both components in a minimal amount of the chosen organic solvent in a round-bottom flask. Use sonication to aid dissolution if necessary.[3]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (typically 40-60°C). Continue until a thin, dry film is formed on the flask wall.[3]
-
Final Drying: Scrape the solid film from the flask. To ensure complete removal of residual solvent, dry the material in a vacuum oven at 40°C for 24-48 hours.
-
Milling and Sieving: Gently grind the dried solid dispersion using a mortar and pestle to achieve a uniform powder. Pass the powder through a sieve to obtain a consistent particle size.[3]
-
Characterization (Self-Validation):
-
XRPD: Analyze the powder to confirm the absence of crystalline peaks, verifying the amorphous state.
-
DSC: A single Tg, intermediate between that of the drug and the polymer, indicates good miscibility and an amorphous system.
-
In Vitro Dissolution: Compare the dissolution profile of the ASD to the pure crystalline drug in relevant buffer systems (e.g., pH 1.2, 6.8). You should observe a significant increase in both the rate and extent of dissolution.
-
Section 2.2: Permeability and Efflux
Question 3: My quinazoline derivative has good solubility in my formulation, but it still shows low oral bioavailability in animal studies. I suspect poor membrane permeability or active efflux. How can I investigate this?
Answer: This points to a permeability-limited absorption, which is common for BCS Class IV compounds. You need to determine if the issue is poor passive diffusion across the intestinal epithelium or if the compound is being actively pumped back into the gut lumen by efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[11][12] The Caco-2 cell permeability assay is the industry-standard in vitro model for this.[13][14]
Causality: Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on semi-permeable filters, differentiate to form a polarized monolayer that mimics the intestinal epithelium, complete with tight junctions and functional efflux transporters.[15][16]
Experimental Workflow: Bidirectional Caco-2 Permeability Assay
This assay measures the flux of your compound from the apical (A) to the basolateral (B) side, mimicking absorption, and from the basolateral (B) to the apical (A) side, measuring efflux.
Caption: Workflow for a bidirectional Caco-2 permeability assay to assess absorption and efflux.
Interpreting the Results:
-
High Papp (A→B) (>10 x 10⁻⁶ cm/s): Indicates good permeability.
-
Low Papp (A→B) (<2 x 10⁻⁶ cm/s): Indicates poor permeability.
-
Efflux Ratio (ER) > 2: This is a strong indication that your compound is a substrate for an efflux transporter like P-gp or BCRP.[15]
Troubleshooting Low Permeability:
-
If ER > 2: The primary issue is active efflux.
-
Solution 1: Co-administration with a P-gp Inhibitor: In a research setting, you can repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil, zosuquidar).[17][18] A significant increase in the A→B permeability and a decrease in the ER would confirm P-gp involvement.
-
Solution 2: Structural Modification: Medicinal chemistry efforts can be directed to modify the quinazoline scaffold to reduce its affinity for efflux transporters.
-
-
If ER < 2 and Low Papp (A→B): The issue is poor passive permeability, likely due to the compound's physicochemical properties (e.g., high polarity, large size).
-
Solution: Prodrug Approach: A lipophilic moiety can be attached to the quinazoline core, which is then cleaved by enzymes in the body to release the active parent drug. This can improve passive diffusion across the cell membrane.
-
Section 2.3: Analytical Troubleshooting
Question 4: I'm having trouble developing a robust HPLC method for quantifying my quinazoline derivative in plasma samples. I'm seeing issues like peak tailing and inconsistent retention times. What's causing this?
Answer: These are common issues when analyzing basic compounds like quinazolines. The basic nitrogen atoms in the quinazoline ring can interact with residual acidic silanol groups on the surface of standard silica-based C18 columns, leading to peak tailing. Retention time drift can be caused by a variety of factors, including mobile phase instability and poor temperature control.[19][20][21]
Troubleshooting Common HPLC Issues for Quinazolines:
| Problem | Probable Cause(s) | Solution(s) |
| Peak Tailing | Secondary ionic interactions between basic quinazoline nitrogens and acidic silanol groups on the column packing. | 1. Use an End-Capped Column: Select a modern, high-purity, end-capped C18 or C8 column. 2. Adjust Mobile Phase pH: Add a small amount of an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to protonate the quinazoline, ensuring it's in a single ionic form. This also protonates the silanol groups, reducing unwanted interactions.[22] |
| Drifting Retention Times | 1. Mobile Phase Composition Change: Evaporation of the more volatile organic component. 2. Temperature Fluctuations: Affects mobile phase viscosity and analyte-stationary phase interactions.[21] | 1. Prepare Fresh Mobile Phase Daily: Keep reservoirs covered. 2. Use a Column Oven: Maintain a constant column temperature (e.g., 30-40°C) for consistent results.[19] |
| Poor Peak Shape at Low Concentrations | Adsorption of the analyte to active sites in the flow path (injector, tubing, column). | 1. Condition the Column: Make several injections of a high-concentration standard before running your samples. 2. Use a Weaker Injection Solvent: Dissolve the sample in a solvent weaker than the mobile phase to ensure proper peak focusing on the column head.[19] |
Part 3: The Role of In Silico Modeling
Question 5: Can I predict potential bioavailability issues with my new quinazoline derivatives before I synthesize them or run expensive in vitro/in vivo studies?
Answer: Yes, absolutely. In silico ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity prediction tools are invaluable in modern drug discovery.[23] They allow you to computationally screen large numbers of virtual compounds and prioritize those with the most promising drug-like properties.[24]
Web-based tools like SwissADME can provide rapid predictions for a range of properties based on the compound's structure:[4][25]
-
Lipinski's Rule of Five: A quick filter for "drug-likeness" and potential oral absorption issues.[23]
-
Aqueous Solubility (LogS): Predicts intrinsic solubility.
-
GI Absorption: Estimates the likelihood of absorption from the gastrointestinal tract.
-
Blood-Brain Barrier (BBB) Permeation: Predicts if the compound is likely to cross into the central nervous system.
-
P-gp Substrate Prediction: Identifies if the compound is likely to be subject to active efflux.
Workflow for In Silico Assessment:
Caption: A workflow integrating in silico ADME prediction into the early stages of drug discovery for quinazoline derivatives.
Trustworthiness and Limitations: While these predictive models are powerful for prioritizing candidates, they are not a substitute for experimental data.[26] The predictions are based on algorithms trained on existing datasets and may not be perfectly accurate for novel scaffolds. Always use in silico data to guide your experimental work, not to replace it.
References
- Technical Support Center: Enhancing the Bioavailability of Quinazoline Deriv
-
Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. [Link]
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Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. [Link]
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FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs - Drug Development and Delivery. [Link]
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NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. [Link]
- Nanosuspension of a poorly soluble drug via microfluidization process - Google P
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Design and in silico evaluation of quinazoline derivatives for hepatic cancer: QSAR modeling, ADMET profiling, molecular docking, and dynamics simulations - Arabian Journal of Chemistry. [Link]
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In-silico ADME analysis of 2-phenyl-3-(substituted benzo[d]-thiazol-2-ylamino)-quinazoline-4(3H)-one derivatives as potent antitubercular agents - IDAAM Publications. [Link]
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Biological Evaluation, Molecular Docking Analyses, and ADME Profiling of Certain New Quinazolinones as Anti-colorectal Agents | ACS Omega - ACS Publications. [Link]
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In-Silico ADMET Prediction, Structure-Based Drug Design and Molecular Docking Studies of Quinazoline Derivatives as Novel EGFR I - International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]
- Caco2 assay protocol. (URL not provided)
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Design, ADME, In silico studies of Quinazoline-based Derivatives as New EGFR Tyrosine Kinase Inhibitors for Anticancer Therapy - Journals. [Link]
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Permeability Assay on Caco-2 Cells - Bienta. [Link]
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The inhibition of all the quinazolinamine compounds on P-gp-mediated... - ResearchGate. [Link]
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Self-emulsifying drug delivery systems: formulation and biopharmaceutic evaluation of an investigational lipophilic compound - PubMed. [Link]
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DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. [Link]
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Caco-2 Permeability Assay - Evotec. [Link]
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HPLC Troubleshooting Guide - SCION Instruments. [Link]
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Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC. [Link]
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Do the polymeric nanoparticles really enhance the bioavailability of oral drugs? A quantitative answer using meta-analysis. [Link]
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Self-Emulsifying Drug Delivery System (SEDDS) - SciSpace. [Link]
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HPLC Troubleshooting Guide. [Link]
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Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. [Link]
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Self-Emulsifying Delivery Systems for Poorly Absorbed Drugs. [Link]
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Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique - ResearchGate. [Link]
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Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC. [Link]
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(PDF) Self-emulsifying drug delivery systems (SEDDS): An update from formulation development to therapeutic strategies - ResearchGate. [Link]
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Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. [Link]
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Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. [Link]
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REVIEW ON SOLID DISPERSION AND THEIR FORMULATION TECHNIQUES. [Link]
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Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs - Journal of Applied Pharmaceutical Science. [Link]
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A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. [Link]
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Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - RSC Medicinal Chemistry (RSC Publishing). [Link]
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P-glycoprotein Inhibition for Optimal Drug Delivery - PMC - NIH. [Link]
-
Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC. [Link]
-
Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC. [Link]
-
p-glycoprotein Inhibition for Optimal Drug Delivery - AboutScience. [Link]
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P-glycoprotein and its role in drug-drug interactions - Australian Prescriber. [Link]
-
Quinazoline derivatives: synthesis and bioactivities - PMC. [Link]
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An Orally Available Telomeric G-Quadruplex Ligand Induces Telomere Crisis and Dual DNA/RNA-Sensing Innate Immunity for Cancer Th - American Chemical Society. [Link]
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Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - MDPI. [Link]
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The Innovator Pipeline: Bioavailability Challenges and Advanced Oral Drug Delivery Opportunities | American Pharmaceutical Review. [Link]
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Grand challenges in oral drug delivery - Frontiers. [Link]
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The Role of Oral Bioavailability in Drug Development: Challenges and Solutions for Improving Patient Outcomes. [Link]
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Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria - ResearchGate. [Link]
-
Quinazolinones, the Winning Horse in Drug Discovery - MDPI. [Link]
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Validation & Comparative
Validating the Efficacy of N-(4-phenyl-2-quinazolinyl)guanidine In Vivo: A Comparative Guide
Executive Summary & Compound Profile
N-(4-phenyl-2-quinazolinyl)guanidine (often abbreviated in structure-activity relationship studies as 2-Guanidino-4-phenylquinazoline ) represents a critical chemical scaffold in the study of ion channel modulation.[1] Structurally, it is the phenyl-substituted analog of GMQ (2-guanidine-4-methylquinazoline) , a well-characterized non-proton agonist of Acid-Sensing Ion Channel 3 (ASIC3).[1]
Due to its guanidine-quinazoline core, this compound exhibits a dual-pharmacological profile that researchers must validate in vivo:
-
Primary Target (Neurobiology): Modulation of ASIC3 channels , potentially acting as a non-proton agonist (causing nociception) or a competitive antagonist (analgesia) depending on the specific binding mode relative to the proton sensor.
-
Secondary Target (Cardiology): Inhibition of the Sodium-Hydrogen Exchanger isoform 1 (NHE-1) , a mechanism shared by structurally similar agents like Cariporide and Eniporide, offering potential cardioprotective effects against ischemia-reperfusion injury.[1]
This guide provides a rigorous framework for validating the in vivo efficacy of N-(4-phenyl-2-quinazolinyl)guanidine, distinguishing its activity from established alternatives.[1]
Mechanistic Hypothesis & Comparative Landscape
Before initiating in vivo protocols, it is essential to benchmark the compound against known standards. The following table contrasts N-(4-phenyl-2-quinazolinyl)guanidine with key market and research alternatives.
Table 1: Comparative Pharmacological Profile[1]
| Compound | Primary Target | Mechanism of Action (MoA) | In Vivo Indication | Key Limitation |
| N-(4-phenyl-2-quinazolinyl)guanidine | ASIC3 / NHE-1 | Investigational: Putative ASIC3 Modulator & NHE-1 Inhibitor | Pain / Cardioprotection | Dual-target ambiguity requires specific validation. |
| GMQ (Methyl analog) | ASIC3 | Agonist: Activates channel at neutral pH (non-proton).[1] | Induces acute pain behaviors.[1] | Pro-nociceptive; not a therapeutic.[1] |
| Amiloride | ASIC / NHE | Non-specific Blocker: Inhibits ASICs and NHEs.[1] | Weak analgesia / Diuresis.[1] | Low potency; poor selectivity (targets ENaC).[1] |
| APETx2 (Toxin) | ASIC3 | Specific Antagonist: Inhibits ASIC3 currents.[1] | Analgesia in inflammatory pain.[1] | Peptide; poor oral bioavailability.[1] |
| Cariporide (HOE-642) | NHE-1 | Specific Inhibitor: Prevents Na+/H+ exchange.[1] | Cardioprotection (I/R injury).[1] | Clinical toxicity (cerebrovascular events).[1] |
Mechanism of Action Visualization
The following diagram illustrates the divergent signaling pathways (Pain vs. Cardioprotection) that this compound may influence.[1]
Figure 1: Dual-target hypothesis.[1] The compound may activate/block ASIC3 (Pain pathway) or inhibit NHE-1 (Cardioprotection pathway).[1]
In Vivo Validation Protocols
To rigorously validate efficacy, you must isolate the biological effect. The following protocols are designed to distinguish between ASIC3-mediated nociception and NHE-1-mediated cardioprotection .
Protocol A: ASIC3 Modulation (Pain Model)
Objective: Determine if the compound acts as a GMQ-like agonist (causing pain) or an antagonist (relieving acid-induced pain).[1]
Experimental Design:
-
Subject: C57BL/6 Mice (Male, 8-10 weeks).
-
Group Size: n=8 per group.
-
Administration: Intraplantar (i.pl.) injection into the hind paw.[1]
Workflow:
-
Preparation: Dissolve N-(4-phenyl-2-quinazolinyl)guanidine in saline with 1-5% DMSO. Adjust pH to 7.4.
-
Agonist Test (GMQ-like activity):
-
Inject 10 µL of compound (100 µM - 1 mM) into the left hind paw.[1]
-
Control: Vehicle (Saline/DMSO).
-
Readout: Measure duration of licking/biting behavior for 0-20 minutes post-injection.
-
Hypothesis: If agonist, licking time will significantly increase compared to vehicle.
-
-
Antagonist Test (Analgesic activity):
-
Pre-treat with compound (i.p. or i.pl.) 30 mins prior to stimulus.[1]
-
Stimulus: Inject 10 µL of Acetic Acid (0.6%) or GMQ (known agonist) into the paw.
-
Readout: Measure reduction in licking time compared to Stimulus + Vehicle group.
-
Data Interpretation:
-
Agonist Profile: Mimics GMQ; induces pain at neutral pH.[1]
-
Antagonist Profile: Reduces acid- or GMQ-induced pain; potential analgesic candidate.[1]
Protocol B: NHE-1 Inhibition (Ischemia-Reperfusion Model)
Objective: Validate cardioprotective efficacy comparable to Cariporide.[1]
Experimental Design:
-
Subject: Wistar Rats (Male, 250-300g).
-
Model: LAD (Left Anterior Descending) coronary artery ligation.[1]
Workflow:
-
Anesthesia: Pentobarbital (60 mg/kg i.p.).[1] Ventilate animals.
-
Surgery: Perform thoracotomy and place a ligature around the LAD coronary artery.[1]
-
Treatment: Administer N-(4-phenyl-2-quinazolinyl)guanidine (1, 3, 10 mg/kg i.v. bolus) 10 minutes prior to ischemia.[1]
-
Positive Control: Cariporide (3 mg/kg).
-
Negative Control: Vehicle.
-
-
Ischemia/Reperfusion: Occlude LAD for 30 minutes (Ischemia) followed by 120 minutes of reperfusion.
-
Analysis:
-
Re-occlude LAD and inject Evans Blue (delineates Area at Risk - AAR).[1]
-
Slice heart and stain with TTC (Triphenyltetrazolium chloride) to identify Infarct Size (IS).
-
Validation Metrics (Table 2):
| Parameter | Vehicle Control | Cariporide (Pos. Control) | Test Compound (Success Criteria) |
| Area at Risk (AAR) | ~40-50% of LV | ~40-50% of LV | No significant difference (Validates surgery) |
| Infarct Size (IS/AAR) | ~50-60% | ~20-30% | < 35% (Significant reduction vs Vehicle) |
| Arrhythmia Score | High | Low | Significant reduction in VF/VT duration |
Expected Results & Troubleshooting
Interpreting ASIC3 Data
If the phenyl-substituted compound shows no agonist activity (unlike GMQ) but inhibits acid-induced pain , it represents a superior therapeutic lead than GMQ.[1] The phenyl ring may provide steric hindrance that blocks the channel pore or proton sensor without activating the "non-proton" gate.[1]
Interpreting NHE-1 Data
Efficacy in the I/R model confirms the compound retains the NHE-1 inhibitory pharmacophore.[1]
-
Troubleshooting: If no protection is observed, verify plasma concentration. Guanidine derivatives can have poor membrane permeability.[1] Consider checking intracellular pH recovery in isolated cardiomyocytes (in vitro) to confirm target engagement before repeating in vivo.
References
-
Yu, Y. et al. (2010). "A nonproton ligand sensor in the acid-sensing ion channel."[1] Neuron. Link (Establishes GMQ as the prototype ASIC3 agonist).[1]
-
Scholz, W. et al. (1995). "Protective effects of HOE642, a selective sodium-hydrogen exchange inhibitor, in ischemia-reperfusion." Cardiovascular Research.[1] Link (Standard protocol for NHE-1 validation).[1]
-
Deval, E. et al. (2011). "Acid-sensing ion channels (ASICs): pharmacology and implication in pain." Pharmacology & Therapeutics.[1] Link (Review of ASIC pharmacology and validation models).
-
Alijevic, O. et al. (2020).[2] "GMQ-mediated activation of ASIC3: A distinctive mechanism." Journal of General Physiology. Link (Mechanistic detail on guanidine-quinazoline binding).[1]
Sources
Comparison Guide: Positive and Negative Controls for N-(4-phenyl-2-quinazolinyl)guanidine Experiments
Executive Summary & Compound Profile
N-(4-phenyl-2-quinazolinyl)guanidine (also known as 1-(4-Phenylquinazolin-2-yl)guanidine) is a bioactive small molecule belonging to the class of acylguanidine mimics . Its pharmacophore—a guanidine moiety attached to a heteroaromatic core—is characteristic of Sodium-Hydrogen Exchanger isoform 1 (NHE-1) inhibitors .
While quinazoline derivatives are often associated with kinase inhibition (e.g., EGFR), the specific substitution of a guanidine group at the C2 position shifts the primary biological activity toward ion transport modulation. Consequently, this compound is primarily utilized in research focusing on intracellular pH (pHi) regulation , ischemia-reperfusion injury , and tumor microenvironment acidification .
-
Primary Target: Sodium-Hydrogen Exchanger 1 (NHE-1/SLC9A1).
-
Mechanism: Competitive inhibition of the extracellular Na⁺ binding site on NHE-1, preventing H⁺ efflux and Na⁺ influx.
-
Key Application: Cardioprotection studies, anti-platelet assays, and oncology (reversing the Warburg effect).
Mechanism of Action & Signaling Pathway
To design effective controls, one must understand the specific node being perturbed. N-(4-phenyl-2-quinazolinyl)guanidine acts by locking the NHE-1 transporter in an inactive state.
Figure 1: Mechanism of Action. The compound competitively blocks the Na⁺-binding pocket of NHE-1, preventing the extrusion of protons and subsequent intracellular alkalinization.
Selection of Experimental Controls
The validity of any NHE-1 inhibition assay hinges on distinguishing specific transporter blockade from non-specific toxicity or off-target kinase effects.
A. Positive Controls (Establish Assay Sensitivity)
Select a well-characterized NHE-1 inhibitor with known potency (IC₅₀) to validate that your system (e.g., cell line, platelet prep) expresses functional NHE-1 and is responsive to inhibition.
| Compound | Class | Selectivity Profile | Recommended Usage |
| Cariporide (HOE-642) | Benzoylguanidine | Highly Selective for NHE-1 over NHE-2/3. | Gold Standard. Use to benchmark the potency of N-(4-phenyl-2-quinazolinyl)guanidine. |
| Zoniporide | Cyclopropyl-quinoline | Ultra-Potent (<1 nM IC₅₀) and selective. | Use in high-sensitivity assays where Cariporide might be too weak. |
| EIPA (Ethylisopropylamiloride) | Pyrazine | Moderate selectivity (NHE-1 >> NHE-3). | Use if Cariporide is unavailable; effective but less specific than benzoylguanidines. |
B. Negative Controls (Establish Specificity)
Negative controls must prove that the observed effect is due to the guanidine-mediated inhibition of NHE-1 and not the quinazoline core interacting with kinases (e.g., EGFR) or general solvent toxicity.
-
Vehicle Control (Absolute Baseline):
-
DMSO (Dimethyl sulfoxide): Match the final concentration used in the treatment group (typically <0.1%).
-
Purpose: Establishes the baseline pH recovery rate in the absence of inhibition.
-
-
Structural Negative Control (Specificity Check):
-
2-Amino-4-phenylquinazoline: A structural analog lacking the guanidine moiety.
-
Rationale: If this analog also inhibits the effect, your compound is likely acting off-target (e.g., via kinase inhibition) rather than through the guanidine-dependent NHE-1 blockade.
-
-
Kinase Selectivity Control (Rule Out Off-Target):
-
Gefitinib (Iressa): An EGFR inhibitor with a quinazoline core.[1][2]
-
Rationale: Since the test compound is a quinazoline, use Gefitinib to confirm that your observed phenotype (e.g., cell death) is not simply due to EGFR inhibition. If Gefitinib has no effect but your compound does, the mechanism is likely NHE-1 driven.
-
Experimental Protocol: Intracellular pH (pHi) Recovery Assay
This is the definitive assay for validating N-(4-phenyl-2-quinazolinyl)guanidine activity. It measures the ability of cells to recover from an acid load.
Methodology: BCECF-AM Ratiometric Imaging
Materials:
-
Cell Line: PS120 (NHE-deficient fibroblasts) transfected with NHE-1 (Specificity model) or MDA-MB-231 (High NHE-1 expression).
-
Dye: BCECF-AM (pH-sensitive fluorescent probe).
-
Acid Loading Buffer: NH₄Cl (20 mM) prepulse technique.
Step-by-Step Workflow:
-
Dye Loading:
-
Incubate cells with 2 µM BCECF-AM for 30 min at 37°C.
-
Wash 3x with HEPES-buffered saline to remove extracellular dye.
-
-
Acidification (The "Acid Load"):
-
Perfuse cells with NH₄Cl buffer for 5–10 minutes.
-
Mechanism: NH₃ diffuses in, becomes NH₄⁺, trapping protons.
-
Rapidly switch to Na⁺-free buffer . This causes NH₃ to diffuse out, leaving protons behind and acutely acidifying the cytoplasm (pHi drops to ~6.5).
-
-
Recovery Phase (The Test):
-
Switch to Na⁺-containing buffer supplemented with:
-
Group A: Vehicle (DMSO) – Expect rapid pH recovery.
-
Group B: Cariporide (10 µM) – Expect blocked recovery (Positive Control).
-
Group C: N-(4-phenyl-2-quinazolinyl)guanidine (Titration: 0.1 – 10 µM).
-
-
Critical Step: The presence of Na⁺ drives NHE-1 to pump H⁺ out. The inhibitor should blunt this slope.
-
-
Data Acquisition:
-
Measure fluorescence ratio (Excitation 490/440 nm, Emission 535 nm) every 5 seconds.
-
Convert ratios to pH using a nigericin/high-K⁺ calibration curve.
-
Data Interpretation
| Experimental Condition | pHi Recovery Slope (dpHi/dt) | Interpretation |
| Negative Control (DMSO) | Steep Positive Slope | Functional NHE-1 is active. |
| Positive Control (Cariporide) | Flat / Near Zero Slope | NHE-1 is fully inhibited. |
| Test Compound (High Dose) | Flat Slope | Confirms NHE-1 inhibitory activity. |
| Test Compound (Low Dose) | Intermediate Slope | Used to calculate IC₅₀. |
Troubleshooting & Validation
-
Issue: High background fluorescence.
-
Cause: Incomplete washing of extracellular BCECF.
-
Fix: Add an extra wash step and use probenecid to prevent dye leakage.
-
-
Issue: Compound precipitates.
-
Cause: Guanidine derivatives can have poor solubility in neutral aqueous buffers.
-
Fix: Dissolve stock in 100% DMSO; ensure final DMSO < 0.5%. Verify solubility by light microscopy before adding to cells.
-
-
Issue: Lack of inhibition in Positive Control.
-
Cause: Cells may express NHE-3 or other isoforms not sensitive to Cariporide.
-
Fix: Verify isoform expression via Western Blot. If NHE-3 is present, use EIPA instead of Cariporide.
-
References
-
Spasov, A. A., et al. (2022). "Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents." International Journal of Molecular Sciences. Link
- Establishes the pharmacological class of guanidine-quinazolines as NHE-1 inhibitors.
-
Counillon, L., & Pouysségur, J. (2000). "The expanding family of eukaryotic Na(+)/H(+) exchangers." Journal of Biological Chemistry. Link
- Authoritative source on NHE isoforms and standard inhibitors like Cariporide/Amiloride.
-
Masereel, B., et al. (2003). "An overview of inhibitors of Na(+)/H(+) exchanger." European Journal of Medicinal Chemistry. Link
- Review of structure-activity relationships for guanidine-based inhibitors.
-
PubChem Compound Summary. (2025). "1-(4-Phenylquinazolin-2-yl)guanidine (CID 2904746)." National Library of Medicine.[3] Link
- Chemical structure and identifier verific
Sources
A Senior Application Scientist's Guide to the Reproducibility of Quinazoline-Based ASIC3 Agonists
This guide provides an in-depth analysis of the reproducibility of findings related to quinazoline-based agonists targeting the Acid-Sensing Ion Channel 3 (ASIC3). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the mechanistic nuances, potential sources of experimental variability, and a comparative analysis of alternative modulators to foster robust and reproducible research in the field of non-opioid pain therapeutics.
Introduction: Why ASIC3? A Prime Target in Pain and Sensory Perception
Acid-Sensing Ion Channel 3 (ASIC3) is a member of the degenerin/epithelial sodium channel (DEG/ENaC) superfamily, predominantly expressed in peripheral sensory neurons.[1][2] Its role as a crucial sensor of extracellular acidosis—a hallmark of tissue injury, inflammation, and ischemia—positions it as a high-value, non-opioid target for analgesic drug discovery.[1][3][4]
What distinguishes ASIC3 from other ASIC subtypes is its unique biphasic current response to a drop in pH. It exhibits a rapid, transient inward current followed by a sustained current that persists as long as the acidic stimulus is present.[1][3][5] This sustained current is particularly significant as it allows neurons to encode prolonged acidosis into a lasting pain signal.[1][3] Furthermore, ASIC3 can be activated by non-proton ligands and sensitized by inflammatory mediators, making it a sophisticated integrator of noxious signals.[1][5][6]
Given this complex biology, developing pharmacological tools to selectively modulate ASIC3 is paramount. Quinazoline-based compounds have emerged as a key chemical class in this endeavor, offering a pathway to probe and potentially control ASIC3 activity.
The Pharmacology of Quinazoline-Based Agonists: A Focus on GMQ
The most well-characterized quinazoline-based ASIC3 modulator is 2-guanidine-4-methylquinazoline (GMQ). Unlike activation by protons, GMQ was identified as a synthetic compound capable of opening ASIC3 channels at a physiological pH of 7.4 through a non-proton sensor domain.[5][7] This discovery was significant, as it provided a tool to study the channel independently of acidosis.
Mechanism of Action
GMQ's interaction with ASIC3 is multifaceted:
-
Direct Activation: At neutral pH (7.4), GMQ application generates a sustained inward current in cells expressing ASIC3.[5][8]
-
Gating Modulation: GMQ profoundly alters the pH-dependent gating of ASIC channels. In ASIC3, it shifts the pH dependence of activation to a more alkaline direction and decreases its steepness.[8][9] Simultaneously, it shifts the pH dependence of steady-state inactivation to a more acidic direction.
-
Creation of a "Window Current": The combined shifts in activation and inactivation curves create an overlap around pH 7.4.[8][9] In this "window," channels can be opened but are not fully inactivated, leading to a sustained current that is massively amplified by GMQ.[8] This mechanism is subtype-specific; GMQ modulates other ASICs but does not create a significant window current in them at physiological pH.[8][9]
Caption: Dual activation pathways for the ASIC3 ion channel.
The Reproducibility Challenge: Deconstructing Experimental Variability
While the effects of GMQ are well-documented, reproducing the precise magnitude of its effects can be challenging. One study noted that the GMQ-induced current at pH 7.4 was lower than previously reported, highlighting a key aspect of reproducibility.[8] This is not necessarily a failure of the original findings but rather an indication of the channel's sensitivity to subtle experimental variables. The general challenges of reproducibility in life sciences are well-documented, often stemming from incomplete methodological descriptions, reagent variability, or complex biological systems.[10] For ion channels, these challenges are magnified by the biophysical precision required in measurements.[11][12][13]
Key Factors Influencing ASIC3 Assay Outcomes:
-
Divalent Cation Concentration: ASIC3 activity is strongly modulated by extracellular calcium (Ca²⁺).[14][15] Ca²⁺ competes with protons and can inhibit the channel.[14][15] Variations in the Ca²⁺ concentration of recording solutions between labs—or even between experiments—can significantly alter the channel's baseline activity and its response to modulators.
-
pH Buffering and Perfusion Systems: The activation of ASIC3 is exquisitely sensitive to pH. Inaccurate pH measurement of solutions or slow solution exchange rates from a perfusion system can lead to inconsistent results, especially when studying the fine-tuned effects of a modulator on pH-dependent gating.
-
Cellular Context and Expression Levels: The specific cell line used for heterologous expression (e.g., CHO, HEK293, COS-7) and the level of channel expression can impact current density and the apparent effects of compounds. Furthermore, the subunit composition is critical; ASIC3 can form homomers or heteromers (e.g., with ASIC1a or ASIC2a), each with distinct biophysical and pharmacological properties.[1][16]
-
Compound Stability and Purity: As with any small molecule, the purity, solubility, and stability of the quinazoline compound in the experimental buffer are critical. Degradation or precipitation can lead to a lower effective concentration at the channel.
A Comparative Analysis: Alternatives to Quinazoline-Based Agonists
To validate findings and explore different mechanisms, comparing quinazoline agonists to other classes of ASIC3 modulators is essential.
| Compound/Class | Mechanism of Action | Key Characteristics | Selectivity Profile | References |
| GMQ | Agonist / Positive Allosteric Modulator | Activates ASIC3 at neutral pH; creates a "window current". | Modulates other ASICs but is functionally selective for ASIC3 activation at pH 7.4. | [5][8][9] |
| WRPRFa Peptide | Potent & Selective Modulator | A novel peptide tool that enables precise study of ASIC3's role in pain pathways. | Highly selective for ASIC3 over other ASIC subtypes. | [4][17] |
| APETx2 | Antagonist (Toxin) | A toxin from the sea anemone Anthopleura elegantissima that specifically blocks ASIC3. | Selective inhibitor of ASIC3-containing channels. | [5] |
| Amiloride | Non-specific Antagonist / Modulator | A diuretic that acts as a general, low-potency blocker of ASICs. It has complex, paradoxical potentiating effects on ASIC3 under certain conditions. | Non-selective; inhibits most ASIC subtypes and other ion channels. | [18][19] |
| Nocistatin | Endogenous Agonist (Peptide) | An endogenous neuropeptide that can directly activate ASIC1a, ASIC2a, and ASIC3 with proton-like kinetics. | Acts on multiple ASIC subtypes. | [7] |
| EGCG | Natural Product Inhibitor | A flavonoid from green tea that selectively inhibits ASIC3 currents. | More potent and selective for ASIC3 over ASIC1a, 1b, and 2a. | [20][21] |
This comparison underscores that while quinazolines like GMQ are valuable tools for inducing a specific state (sustained activity at neutral pH), highly selective tools like the WRPRFa peptide are emerging as critical for target validation and deconvolution of ASIC3's specific biological roles.[4][17]
Protocols for Ensuring Reproducibility
Adherence to detailed, validated protocols is the cornerstone of reproducible science. Below are step-by-step methodologies for core experiments, designed with self-validating checkpoints.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for ASIC3 Agonist Screening
-
Objective: To measure the effect of a quinazoline agonist on ASIC3 currents in a heterologous expression system.
-
Rationale: This technique provides high-resolution measurement of ion channel activity, allowing for precise characterization of a compound's effect on channel gating and kinetics.
Step-by-Step Methodology:
-
Cell Preparation:
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Culture Chinese Hamster Ovary (CHO) cells stably expressing human or rat ASIC3. Maintain cells under antibiotic selection to ensure stable expression.
-
Plate cells onto glass coverslips 24-48 hours before the experiment. Use low-density plating to facilitate patching of single, isolated cells.
-
-
Solution Preparation (Critical for Reproducibility):
-
Extracellular Solution (pH 7.4): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose. Adjust pH precisely to 7.40 with NaOH. Causality Note: Precise pH and Ca²⁺ concentration are paramount for establishing a stable baseline.[14][15]
-
Intracellular Solution: 120 mM KCl, 5 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, 4 mM ATP-Mg. Adjust pH to 7.2 with KOH.
-
Test Solutions: Prepare agonist solutions (e.g., GMQ) by dissolving in the pH 7.4 extracellular solution. Prepare acidic challenge solutions (e.g., pH 6.0, pH 5.0) using MES instead of HEPES for its buffering capacity in this range. Verify the pH of all solutions immediately before use.
-
-
Electrophysiological Recording:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a single cell. Hold the membrane potential at -70 mV.[22][23]
-
Quality Control: Proceed only if the seal resistance is >1 GΩ and the series resistance is <15 MΩ. Monitor these parameters throughout the recording.
-
-
Experimental Procedure:
-
Perfuse the cell with the control pH 7.4 solution until the current is stable.
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Apply the quinazoline agonist solution (e.g., 100 µM GMQ in pH 7.4 solution) for 10-20 seconds. Record any induced current.
-
Perform a washout with the control pH 7.4 solution until the current returns to baseline.
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As a positive control, apply an acidic solution (e.g., pH 6.0) to elicit a robust ASIC3 current, confirming channel expression and viability.
-
Analyze the amplitude and kinetics of the agonist-induced current relative to the positive control.
-
Caption: Standardized workflow for electrophysiological screening.
Protocol 2: Acetic Acid-Induced Writhing Test for In Vivo Efficacy
-
Objective: To assess if an ASIC3 modulator can reduce visceral pain in a rodent model.
-
Rationale: Tissue acidosis is a key component of the pain induced by intraperitoneal acetic acid. This model is therefore relevant for testing compounds targeting a pH-sensing channel like ASIC3.[24][25]
Step-by-Step Methodology:
-
Animal Acclimation:
-
Use male C57BL/6 mice (8-10 weeks old).
-
House animals in a controlled environment (12h light/dark cycle, controlled temperature/humidity) for at least 7 days before testing.
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Handle mice for 3 consecutive days prior to the experiment to reduce handling stress.
-
-
Drug Administration:
-
Randomly assign mice to vehicle or drug treatment groups (n=8-10 per group).
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Administer the quinazoline compound or vehicle (e.g., saline with 5% DMSO) via an appropriate route (e.g., intraperitoneal or oral) 30 minutes before the noxious stimulus.
-
-
Induction of Nocifensive Behavior:
-
Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.
-
-
Behavioral Scoring:
-
Immediately after injection, place the mouse in a transparent observation chamber.
-
For the next 30 minutes, a blinded observer should count the number of "writhes" (a characteristic behavior involving constriction of the abdomen, stretching of the hind limbs, and arching of the back).
-
-
Data Analysis:
-
Compare the total number of writhes between the vehicle- and drug-treated groups using an appropriate statistical test (e.g., Student's t-test or ANOVA). A significant reduction in writhes indicates an analgesic effect.
-
Senior Scientist's Summary and Recommendations
The reproducibility of findings with quinazoline-based ASIC3 agonists is not a matter of whether the reported phenomena are "real," but rather a challenge of controlling a complex biological system. The data clearly show that compounds like GMQ are powerful tools for studying ASIC3, but their effects are deeply intertwined with the channel's intrinsic sensitivity to its ionic environment.
-
Embrace Orthogonal Approaches: Do not rely on a single compound or assay. Validate findings using structurally distinct modulators (e.g., a quinazoline agonist and a peptide modulator like WRPRFa) and multiple assays (e.g., electrophysiology and a behavioral model).
-
Report Methodological Details Exhaustively: In publications and internal reports, specify the exact composition of all solutions (including final pH and Ca²⁺ concentration), cell line passage numbers, and perfusion system specifications. This transparency is critical for others to replicate your work.[10]
-
Implement Rigorous Quality Control: Define strict, a priori criteria for data inclusion in all assays. For electrophysiology, this includes seal and series resistance; for animal studies, this includes health status and proper acclimation.
-
Acknowledge Complexity: The pharmacology of ASIC3 is not simple. Rather than viewing variability as a failure, treat it as a variable to be understood. Systematically testing the influence of factors like extracellular Ca²⁺ can itself lead to novel insights into the channel's modulatory sites.
By adopting this rigorous and analytical mindset, the scientific community can harness the full potential of quinazoline-based compounds to probe ASIC3 function and accelerate the development of a new generation of analgesics.
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- 23. ahajournals.org [ahajournals.org]
- 24. Acid-sensing ion channels in sensory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Publish Comparison Guide: Evaluating the Selectivity of N-(4-phenyl-2-quinazolinyl)guanidine for ASIC3
Executive Summary
N-(4-phenyl-2-quinazolinyl)guanidine (referred to herein as Phenyl-GMQ ) is a small-molecule modulator belonging to the 2-guanidino-quinazoline class. It is a structural analog of GMQ (2-guanidino-4-methylquinazoline), the first identified non-proton activator of Acid-Sensing Ion Channel 3 (ASIC3).[1]
Unlike classical ASIC ligands that act as pore blockers (e.g., Amiloride) or orthosteric competitors, Phenyl-GMQ functions as an allosteric agonist . It binds to the "non-proton ligand sensor domain" in the extracellular paw of the ASIC3 trimer, capable of opening the channel at physiological pH (7.4) and drastically altering its acid sensitivity.[1]
This guide outlines the rigorous evaluation of Phenyl-GMQ’s selectivity, contrasting it with industry-standard alternatives (Amiloride, APETx2) and detailing the electrophysiological protocols required to validate its specific activity profile.
Part 1: Compound Profile & Mechanism of Action
Chemical Identity[2]
-
Systematic Name: N-(4-phenyl-2-quinazolinyl)guanidine
-
Core Scaffold: Quinazoline ring with a guanidine moiety at position 2 and a phenyl group at position 4.
-
Class: Non-proton ASIC3 Activator / Gating Modifier.
Mechanism: The "Non-Proton" Activation
Standard ASIC activation occurs via protonation of acidic residues in the "acid pocket." Phenyl-GMQ bypasses this. It binds to a distinct site in the lower palm domain (critical residues include Glu79 and Glu423 in rat ASIC3).
-
Effect at pH 7.4: Induces channel opening (constitutive activation) without acidification.
-
Effect at Acidic pH: Prevents desensitization, generating a massive "sustained current" component characteristic of ASIC3-mediated pain signaling.
Visualization: Mechanism of Action
The following diagram illustrates the allosteric activation pathway of Phenyl-GMQ compared to proton-gated activation.
Figure 1: Dual-pathway activation of ASIC3. Phenyl-GMQ activates the channel via the non-proton sensor domain, distinct from the proton-dependent acid pocket, promoting a sustained open state.
Part 2: Comparative Performance Analysis
To evaluate selectivity, Phenyl-GMQ must be benchmarked against standard ASIC modulators. The table below synthesizes experimental data regarding selectivity ratios and mode of action.
Table 1: Comparative Selectivity Profile
| Compound | Primary Target | Mode of Action | Selectivity (ASIC3 vs 1a/2a) | Key Experimental Signature |
| Phenyl-GMQ | ASIC3 | Agonist / Modulator | High (>50-fold) | Activates current at pH 7.4 ; creates sustained current window. |
| GMQ | ASIC3 | Agonist | Moderate | Parent compound; lower potency than phenyl derivatives. |
| APETx2 | ASIC3 | Inhibitor (Peptide) | High | Inhibits acid-evoked transient current; no effect at pH 7.4. |
| Amiloride | Non-selective | Pore Blocker | None (1:1) | Blocks all ASICs; paradoxically potentiates ASIC3 at high conc. |
| A-317567 | ASIC3 / 1a | Blocker | Low | Blocks sustained current; active in inflammatory pain models. |
Critical Selectivity Metrics
-
ASIC3 Specificity: Phenyl-GMQ should elicit currents in ASIC3 homomers at pH 7.4 but not in ASIC1a or ASIC2a homomers.
-
ASIC1a Modulation: While it may not activate ASIC1a at pH 7.4, it often shifts the ASIC1a pH-response curve to be more acidic (inhibitory modulation), contrasting with the alkaline shift (activation) seen in ASIC3.[2]
-
Window Current: The hallmark of high selectivity for this class is the creation of a "window current" where activation and inactivation curves overlap, allowing continuous sodium influx.
Part 3: Experimental Framework (The "How-To")
To rigorously validate the selectivity of N-(4-phenyl-2-quinazolinyl)guanidine, you must employ a self-validating screening workflow. The following protocols utilize Whole-Cell Patch Clamp electrophysiology, the gold standard for ion channel characterization.
Protocol 1: The "pH 7.4 Activation" Test (Selectivity Screen)
Objective: Determine if the compound activates the channel in the absence of protons (ASIC3 signature).
Reagents:
-
Host Cells: CHO-K1 or HEK293 cells transiently transfected with rat/human ASIC1a, ASIC2a, or ASIC3 vectors (0.5 µg DNA + GFP marker).
-
Extracellular Solution (ECS): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH adjusted to 7.4).
-
Compound Stock: 100 mM Phenyl-GMQ in DMSO (Final bath conc: 100 µM - 1 mM).
Workflow:
-
Clamp: Hold cell at -60 mV.
-
Baseline: Perfusion with ECS (pH 7.4) for 30s.
-
Challenge: Switch to ECS + Phenyl-GMQ (pH maintained at 7.4).
-
Readout:
-
ASIC3: Expect slow-onset, sustained inward current.
-
ASIC1a/2a: Expect zero current change.
-
-
Validation: Washout with ECS. Apply pH 5.0 solution to confirm channel expression (positive control).
Protocol 2: The "pH-Shift" Assay (Mechanism Verification)
Objective: Quantify the shift in pH50 (half-maximal activation pH).
Workflow:
-
Control Curve: Apply series of pH solutions (pH 7.4 → 7.0 → 6.5 → 6.0 → 5.0) to establish baseline pH50.
-
Treatment: Pre-incubate cell with Phenyl-GMQ (e.g., 500 µM) for 60s.
-
Test Curve: Repeat pH steps in the continuous presence of the compound.
-
Analysis:
-
ASIC3: Curve shifts right (Alkaline shift). Channel opens at less acidic pH (e.g., pH 7.0 instead of 6.5).
-
ASIC1a: Curve shifts left (Acidic shift) or remains unchanged.
-
Visualization: Screening Workflow
This diagram outlines the logic flow for determining a "Hit" for ASIC3 selectivity.
Figure 2: Logical flowchart for validating ASIC3 selectivity using neutral-pH activation and acid-sensitization protocols.
Part 4: Critical Evaluation & Troubleshooting
Solubility & Delivery
-
Issue: Quinazolinyl-guanidines are hydrophobic.
-
Solution: Dissolve in 100% DMSO to 100 mM. Working solutions (>500 µM) may precipitate in saline. Use 0.1% BSA in the bath solution to prevent adherence to tubing, but be aware this may lower free concentration.
-
Control: Run a "Vehicle Only" (DMSO) control to ensure currents are not artifacts of solvent effects on the membrane.
State-Dependence
-
Phenyl-GMQ efficacy is highly state-dependent. It binds preferentially to the closed state to lower the energy barrier for opening.
-
Protocol Note: Do not apply the compound after desensitization (i.e., after a pH 5.0 pulse). It must be present before or during the acidification step to show the "sustained" effect.
Off-Target Effects
-
While selective for ASIC3 over ASIC1a, verify against Nav1.8 and Nav1.2 if developing for pain, as some ASIC ligands (like APETx2) show cross-reactivity.
-
Counter-Screen: Perform a voltage-step protocol (-80mV to +10mV) in Nav1.8-expressing cells to ensure Phenyl-GMQ does not block voltage-gated sodium channels.
References
-
Yu, Y. et al. (2010).[3] A nonproton ligand sensor in the acid-sensing ion channel.[1][2][4] Neuron, 68(1), 61-72.
-
Alijevic, O. & Kellenberger, S. (2012). Subtype-specific modulation of acid-sensing ion channel (ASIC) function by 2-guanidine-4-methylquinazoline.[1][2][5] Journal of Biological Chemistry, 287(43), 36059-36070.
-
Diochot, S. et al. (2004).[6] A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons.[6] EMBO Journal, 23(7), 1516-1525.
-
Li, T. et al. (2011).[3] 2-Guanidine-4-methylquinazoline acts as a novel competitive antagonist of ASIC3. Molecular Pharmacology. (Note: This paper discusses the complex agonist/antagonist duality depending on pH).
-
Kellenberger, S. & Schild, L. (2015). International Union of Basic and Clinical Pharmacology. XCI. Structure, Function, and Pharmacology of Acid-Sensing Ion Channels and the Epithelial Na+ Channel. Pharmacological Reviews, 67(1), 1-35.
Sources
- 1. Heteroarylguanidines as Allosteric Modulators of ASIC1a and ASIC3 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subtype-specific Modulation of Acid-sensing Ion Channel (ASIC) Function by 2-Guanidine-4-methylquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Paradoxical Potentiation of Acid-Sensing Ion Channel 3 (ASIC3) by Amiloride via Multiple Mechanisms and Sites Within the Channel [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
- 5. In silico screening of GMQ-like compounds reveals guanabenz and sephin1 as new allosteric modulators of acid-sensing ion channel 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solution structure of APETx2, a specific peptide inhibitor of ASIC3 proton-gated channels - PMC [pmc.ncbi.nlm.nih.gov]
"benchmarking new quinazoline derivatives against known standards"
Introduction: The Quinazoline Imperative
In the landscape of tyrosine kinase inhibitors (TKIs), the quinazoline scaffold remains a "privileged structure." From the approval of Gefitinib (Iressa) to third-generation agents like Osimertinib , this chemical class has defined the treatment of EGFR-mutant Non-Small Cell Lung Cancer (NSCLC).
However, the field is saturated. For a new derivative to possess translational value, it cannot merely be active; it must be benchmarked rigorously against established standards to prove superior potency, selectivity, or pharmacokinetic properties. This guide outlines a self-validating system for benchmarking novel quinazoline derivatives (designated here as the QZ-Series ) against industry gold standards.
Phase I: Selecting the "Gold Standards"
Benchmarking is relative. Your choice of control dictates the validity of your claims. For quinazoline derivatives targeting EGFR, you must include the following controls to cover the spectrum of resistance mechanisms:
| Standard Drug | Generation | Target Profile | Benchmarking Role |
| Gefitinib / Erlotinib | 1st Gen | EGFR WT, Exon 19 Del, L858R | Baseline Potency: The minimum threshold for efficacy. |
| Afatinib | 2nd Gen | Pan-HER (EGFR, HER2, HER4) | Selectivity Control: Tests if your derivative is "dirty" (pan-inhibitor) or specific. |
| Osimertinib | 3rd Gen | EGFR T790M (Gatekeeper) | Resistance Breaker: The standard to beat for T790M efficacy. |
Expert Insight: Do not use Gefitinib as your only control if you claim T790M activity. Gefitinib is inactive against T790M (
). You must benchmark against Osimertinib to prove clinical relevance.
Phase II: The Biochemical Benchmark (Enzymatic Assays)
Before moving to complex cellular systems, intrinsic affinity must be quantified. We utilize a radiometric or fluorescence-based kinase assay (e.g., ADP-Glo™) to determine the
Experimental Protocol: Kinase Inhibition Assay
Objective: Quantify the concentration of derivative required to inhibit 50% of enzyme activity.
-
Reagent Prep: Prepare 2.5x kinase reaction buffer (40 mM Tris-HCl, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Compound Dilution: Prepare 3-fold serial dilutions of New Derivative (QZ-42) and Gefitinib in 100% DMSO.
-
Critique: Ensure final DMSO concentration in the assay well is <1% to prevent enzyme denaturation.
-
-
Enzyme Incubation: Add 4 µL of EGFR (WT or T790M mutant) to 384-well plates. Add 2 µL of compound. Incubate for 10 min at RT (Room Temperature) to allow equilibrium binding.
-
Reaction Start: Add 2 µL of ATP/Substrate (Poly Glu:Tyr) mix.
-
Detection: After 60 min, add ADP-Glo reagent to deplete remaining ATP, then Kinase Detection Reagent to convert ADP to light.
-
Analysis: Fit curves using a sigmoidal dose-response (variable slope) model.
Data Presentation: Comparative Table
Hypothetical Data for Benchmarking Illustration
| Compound | EGFR (WT) | EGFR (L858R/T790M) | Selectivity Index (WT/Mutant) |
| Gefitinib (Std) | 3.2 ± 0.5 | > 5,000 | < 0.001 |
| Osimertinib (Std) | 12.5 ± 1.2 | 4.8 ± 0.3 | 2.6 |
| Novel QZ-42 | 4.1 ± 0.8 | 8.5 ± 0.9 | 0.48 |
Interpretation: QZ-42 retains the potency of Gefitinib against WT but gains significant activity against the resistant T790M mutant, approaching Osimertinib's profile.
Phase III: Cellular Potency & Selectivity
Enzymatic potency does not guarantee cellular permeability. You must validate efficacy in cell lines with specific genetic backgrounds.
The Cell Line Panel[1]
-
A549: EGFR Wild-Type (often resistant to TKIs due to KRAS mutation). Used to assess off-target toxicity.
-
PC-9: EGFR Exon 19 Deletion. Highly sensitive to 1st gen quinazolines.
-
NCI-H1975: EGFR L858R + T790M.[1][2] The critical benchmark for resistance-overcoming derivatives.
Workflow Visualization
The following diagram illustrates the logical flow from synthesis to lead selection, highlighting the "Go/No-Go" decision gates.
Figure 1: The Benchmarking Pipeline. A self-validating workflow where each step acts as a filter for the next.
Protocol: MTT Cell Viability Assay
-
Seeding: Seed H1975 cells at
cells/well in 96-well plates. Allow attachment for 24h. -
Treatment: Treat with serial dilutions (0.001 – 10 µM) of QZ-42 and Gefitinib for 72h.
-
Control: 0.1% DMSO (Vehicle).
-
-
Incubation: Add MTT reagent (0.5 mg/mL final). Incubate 3-4h at 37°C.
-
Mechanism: Mitochondrial dehydrogenases in viable cells reduce yellow MTT to purple formazan.
-
-
Solubilization: Aspirate media; add 100 µL DMSO to dissolve crystals.
-
Readout: Measure Absorbance at 570 nm (Ref 630 nm).
Phase IV: Mechanistic Validation (Western Blotting)
To prove your quinazoline derivative works on-target, you must visualize the inhibition of EGFR autophosphorylation and downstream signaling.
Target Pathway Visualization
Understanding the signaling cascade is crucial for selecting the right antibodies.
Figure 2: EGFR Signaling Pathway. Quinazolines compete with ATP, preventing the phosphorylation cascade.
Protocol: Western Blot for Phospho-EGFR[4][5]
-
Lysis: Lyse H1975 cells treated with QZ-42 (10, 50, 100 nM) using RIPA buffer + Phosphatase Inhibitors (Sodium Orthovanadate/NaF).
-
Why? Without phosphatase inhibitors, p-EGFR signal is lost during lysis.
-
-
Separation: Run 20 µg protein on 8% SDS-PAGE. Transfer to PVDF membrane.
-
Blocking: Block with 5% BSA ( Bovine Serum Albumin) in TBST.
-
Expert Note: Do not use non-fat milk for phospho-antibodies (casein interferes with phospho-tyrosine detection).
-
-
Antibodies:
-
Primary: Anti-pEGFR (Tyr1068) and Anti-Total EGFR.
-
Downstream: Anti-pERK1/2 and Anti-pAKT.
-
-
Benchmarking: Compare band intensity of QZ-42 treated lanes vs. Gefitinib treated lanes. QZ-42 should erase the p-EGFR band at lower concentrations in T790M cells.
Phase V: ADME/Tox Profiling (The Druggability Check)
A potent inhibitor is useless if it is insoluble or metabolically unstable.
-
Lipinski’s Rule of 5: Check MW < 500, LogP < 5, H-bond donors < 5.
-
Solubility: Turbidimetric solubility assay at pH 7.4.
-
Metabolic Stability: Incubate with Human Liver Microsomes (HLM) and measure intrinsic clearance (
).
Comparative ADME Table:
| Parameter | Gefitinib (Std) | Novel QZ-42 | Status |
| LogP (Lipophilicity) | 3.2 | 2.8 | Improved (Less lipophilic) |
| Solubility (µM) | ~15 | 45 | Superior |
| HLM | 48 | 65 | More Stable |
References
-
BenchChem. (2025).[3][4][5] Application Notes and Protocols: Kinase Inhibitory Activity of Quinazoline Derivatives Against EGFR. Retrieved from 4
-
Bio-Rad Antibodies. (2025). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from 6
-
Abcam. (2025). MTT Assay Protocol for Cell Viability. Retrieved from
-
National Institutes of Health (NIH). (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from 7
-
MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors. Retrieved from 8
Sources
- 1. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
